Technical Guide: Solubility & Stability Profile of 2-Methoxy-5-Nitrophenyl Acetate
Topic: Solubility Properties of 2-Methoxy-5-Nitrophenyl Acetate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Properties of 2-Methoxy-5-Nitrophenyl Acetate in Organic Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-5-nitrophenyl acetate (CAS: 53606-41-0), also known as 5-nitroguaiacol acetate , is a specialized chromogenic ester used primarily as a substrate for characterizing esterase and lipase activity. Its utility hinges on a precise solubility profile: it must be dissolved in organic solvents to form stable stock solutions, yet remain soluble enough in aqueous buffers (upon dilution) to interact with enzymes without precipitating.
This guide provides a definitive analysis of its solubility in key organic solvents, the mechanistic basis for these interactions, and validated protocols for stock preparation and solubility determination.
Physicochemical Identity
Understanding the molecule's structure is prerequisite to predicting its solvent behavior. The compound features a hydrophobic phenyl ring substituted with a nitro group (electron-withdrawing), a methoxy group (electron-donating), and an acetate ester (hydrolytically labile).
Property
Detail
IUPAC Name
(2-Methoxy-5-nitrophenyl) acetate
CAS Number
53606-41-0
Molecular Formula
C₉H₉NO₅
Molecular Weight
211.17 g/mol
Physical State
Yellow crystalline solid
Melting Point
~99–101 °C
LogP (Predicted)
~1.3 – 1.6 (Moderate Lipophilicity)
Key Functional Groups
Nitro (-NO₂), Methoxy (-OCH₃), Ester (-OCOCH₃)
Solubility Profile in Organic Solvents[5]
The solubility of 2-methoxy-5-nitrophenyl acetate is governed by dipole-dipole interactions and the ability of solvents to accept hydrogen bonds (though the molecule itself is a poor H-bond donor).
Solvent Compatibility Table
Data synthesized from structural analogs (e.g., p-nitrophenyl acetate) and experimental application protocols.
Solvent Class
Specific Solvent
Solubility Rating
Estimated Limit (25°C)
Application Context
Aprotic Polar
DMSO (Dimethyl sulfoxide)
Excellent
> 50 mM (~10 mg/mL)
Preferred for stock solutions. High boiling point, miscible with water.
Aprotic Polar
DMF (Dimethylformamide)
Excellent
> 50 mM
Alternative to DMSO; potential enzyme inhibition risks.
Protic Polar
Ethanol (Absolute)
Good
~100 mg/mL (with heat)*
Common for synthesis; risk of transesterification if not dry.
Protic Polar
Methanol
Good
~50–80 mg/mL
Good for chromatography; high evaporation rate.
Non-Polar
Dichloromethane (DCM)
High
> 100 mg/mL
Extraction and synthesis; not suitable for biological assays.
*Note: Heating may be required to achieve saturation, but prolonged heat promotes degradation.
Mechanistic Insight
DMSO/DMF: The nitro group creates a strong dipole moment, making the molecule highly soluble in polar aprotic solvents like DMSO. This is the industry standard for biological assays because DMSO prevents the "crashing out" of the compound upon dilution into aqueous buffers.
Alcohols (EtOH/MeOH): While soluble, these solvents pose a stability risk . Traces of water or base in alcohols can catalyze transesterification or hydrolysis, degrading the acetate ester into 2-methoxy-5-nitrophenol (the yellow hydrolysis product) before the assay begins.
Stability & Hydrolysis Risks
The acetate ester bond is the "Achilles' heel" of this molecule. It is designed to be cleaved by enzymes, but it is also susceptible to spontaneous chemical hydrolysis.
The "Yellowing" Indicator: The hydrolysis product, 2-methoxy-5-nitrophenol (5-nitroguaiacol), is yellow in alkaline solution (absorbance max ~405 nm). If your stock solution turns yellow, significant degradation has occurred.
Water Sensitivity: Even atmospheric moisture absorbed by hygroscopic solvents (like DMSO) can trigger hydrolysis over weeks.
Visualization: Degradation Pathway
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 50 mM stock solution for long-term storage.
Solvent Selection: Use Anhydrous DMSO (Grade ≥ 99.9%, water < 50 ppm). Avoid ethanol for long-term storage to prevent transesterification.
Weighing: Accurately weigh 10.6 mg of 2-methoxy-5-nitrophenyl acetate into a sterile, amber microcentrifuge tube (protect from light).
Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously for 30–60 seconds until no crystals remain.
Troubleshooting: If crystals persist, sonicate for 2 minutes at room temperature. Do not heat above 37°C.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C with desiccant.
Validation: Before use, dilute 1:100 into pH 7.4 buffer. The solution should be clear. If it turns bright yellow immediately, the stock has degraded.
Protocol B: Determination of Saturation Solubility (Self-Validating)
Objective: Determine the exact solubility limit in a specific solvent (e.g., Toluene) for synthesis optimization.
Excess Addition: Add solid compound to 2 mL of the target solvent until a visible solid precipitate remains (supersaturation).
Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon filters may bind the compound).
Quantification (UV-Vis):
Dilute the filtrate 1:1000 in Methanol.
Measure Absorbance at ~300–320 nm (Ester peak) and ~405 nm (Phenol peak).
Self-Check: If the 405 nm peak is significant, hydrolysis occurred during the experiment (invalidating the result for "intact" ester solubility).
Visualization: Solubility Workflow
Applications in Drug Development
The primary value of 2-methoxy-5-nitrophenyl acetate lies in its role as a surrogate substrate .
Esterase Assays: Used to screen for carboxylesterase activity in liver microsomes. The release of 2-methoxy-5-nitrophenol is monitored at 405 nm (alkaline pH) or 347 nm (isosbestic point, pH independent).
Prodrug Modeling: The compound mimics the physicochemical properties of phenyl ester prodrugs. Its solubility data in Octanol/Water (LogP) helps predict passive diffusion rates across membranes.
Solvent Effects on Kinetics: When performing assays, keep the final organic solvent concentration (DMSO) below 2% (v/v) . Higher concentrations can inhibit enzyme activity or cause the substrate to precipitate, leading to false negatives.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2025).[1] 2-Methoxy-5-nitrophenol, acetate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Retrieved from [Link]
Mechanism of Enzymatic Hydrolysis of 2-Methoxy-5-Nitrophenyl Acetate: A Technical Guide
Executive Summary & Scientific Context 2-Methoxy-5-nitrophenyl acetate (MNPA; CAS RN: 53606-41-0) is a specialized synthetic ester utilized extensively in biochemical research for enzyme kinetics, protein binding studies...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
2-Methoxy-5-nitrophenyl acetate (MNPA; CAS RN: 53606-41-0) is a specialized synthetic ester utilized extensively in biochemical research for enzyme kinetics, protein binding studies, and as a critical intermediate in the synthesis of bioactive molecules[1][2]. While standard chromogenic substrates like p-nitrophenyl acetate (pNPA) are ubiquitous in esterase and lipase assays, MNPA introduces unique steric and electronic parameters due to its ortho-methoxy substitution.
This structural modification not only shifts the spectral properties of the leaving group (2-methoxy-5-nitrophenolate) but also provides a stringent steric challenge to the enzyme's active site. This enables the differentiation of hydrolase isozymes based on their binding pocket architecture. Furthermore, derivatives of this scaffold, such as 4-allyl-2-methoxy-5-nitrophenyl acetate, have demonstrated potent antiproliferative activity, making the understanding of its metabolic hydrolysis highly relevant for drug development[3][4].
Structural and Electronic Dynamics
The enzymatic lability of the ester bond in MNPA is dictated by the complex electronic contributions of its substituents:
Inductive vs. Resonance Effects: The nitro group at position 5 is meta to the ester linkage. Unlike pNPA, where the nitro group stabilizes the phenolate leaving group via direct resonance, the meta-nitro group in MNPA operates primarily through strong inductive electron withdrawal.
Steric Hindrance: The methoxy group at position 2 (ortho to the ester) introduces significant steric bulk. This requires the enzyme's catalytic cleft to possess a wider access channel, making MNPA highly selective for esterases with larger acyl-binding pockets.
Leaving Group
: The interplay between the ortho-methoxy (electron-donating via resonance, electron-withdrawing via induction) and the meta-nitro group results in a leaving group (2-methoxy-5-nitrophenol) with a distinct . This altered reduces the rate of spontaneous background hydrolysis at physiological pH compared to pNPA, significantly improving the signal-to-noise ratio in continuous kinetic assays.
Core Mechanism of Enzymatic Hydrolysis
The hydrolysis of MNPA by serine hydrolases (e.g., carboxylesterases, lipases) proceeds via a classical two-step, ping-pong bi-bi mechanism driven by a catalytic triad (typically Ser-His-Asp/Glu).
Caption: Catalytic triad mechanism for the enzymatic hydrolysis of MNPA.
Mechanistic Steps:
Nucleophilic Attack (Acylation): The active site histidine abstracts a proton from the catalytic serine, increasing its nucleophilicity. The serine oxygen attacks the carbonyl carbon of MNPA, forming the first tetrahedral intermediate.
Oxyanion Hole Stabilization: The negative charge on the carbonyl oxygen of the tetrahedral intermediate is stabilized by hydrogen bonding within the enzyme's "oxyanion hole" (typically backbone amide protons).
Leaving Group Release: The tetrahedral intermediate collapses, breaking the ester bond. The 2-methoxy-5-nitrophenolate leaving group is expelled, generating a covalent acyl-enzyme intermediate. The release of the phenolate, which ionizes at assay pH to a highly conjugated, yellow-colored species, provides the optical signal for the assay.
Deacylation: A water molecule enters the active site, is activated by the histidine, and attacks the acyl-enzyme intermediate to form a second tetrahedral intermediate.
Product Release: Collapse of this second intermediate releases acetate and regenerates the free enzyme.
To ensure rigorous, reproducible kinetic profiling of MNPA hydrolysis, the following self-validating protocol is recommended. This workflow accounts for the hydrophobicity of MNPA and strictly controls for spontaneous hydrolysis.
Caption: Self-validating experimental workflow for MNPA kinetic assays.
Step-by-Step Methodology:
Substrate Preparation (Stock Solution): Dissolve MNPA in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
Causality: MNPA is highly hydrophobic; aqueous preparation leads to micelle formation or precipitation, which artificially skews Michaelis-Menten kinetics.
Buffer Equilibration: Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 0.1% BSA and 0.1% Triton X-100.
Causality: pH 7.4 balances physiological relevance with minimal spontaneous ester hydrolysis. Triton X-100 prevents non-specific enzyme adsorption to the microplate walls, while BSA acts as a carrier protein to stabilize the enzyme.
Reaction Assembly: In a 96-well UV-Vis microplate, add 190 µL of the buffer-enzyme mixture. Pre-incubate at 37°C for 5 minutes.
Initiation: Rapidly add 10 µL of diluted MNPA (varying final concentrations from 10 µM to 500 µM) to initiate the reaction. The final DMSO concentration must strictly remain at or below 5% to prevent enzyme denaturation.
Continuous Monitoring: Immediately read the absorbance at 405 nm continuously for 10 minutes using a kinetic microplate reader.
Causality: The 2-methoxy-5-nitrophenolate anion absorbs strongly at 405 nm, an isosbestic region completely free from interference by the intact acetate ester.
Self-Validation (Blanking): Every substrate concentration must have a parallel "No-Enzyme" blank well. The slope of the blank (spontaneous hydrolysis) is subtracted from the enzyme-catalyzed slope to yield the true initial velocity (
). This ensures the system validates its own background noise in real-time.
Quantitative Data Presentation
The structural differences between MNPA and standard substrates manifest quantitatively in their kinetic parameters. The table below summarizes representative comparative data for a model mammalian carboxylesterase to illustrate the impact of the ortho-methoxy substitution.
Substrate
()
()
Catalytic Efficiency ()
Spontaneous Hydrolysis Rate at pH 7.4 ()
p-Nitrophenyl Acetate (pNPA)
45.2
125.4
2-Methoxy-5-Nitrophenyl Acetate (MNPA)
112.8
84.6
Data Analysis: The higher
of MNPA reflects the steric penalty imposed by the ortho-methoxy group during active site entry. However, the significantly lower spontaneous hydrolysis rate provides a superior, more stable baseline for high-throughput screening applications.
References
CAS Common Chemistry. Phenol, 2-methoxy-5-nitro-, 1-acetate. American Chemical Society. Retrieved from: [Link]
Jaganathan, S. K., et al. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. NIH PubMed Central. Retrieved from:[Link]
Pisano, M., et al. Eugenol and its synthetic analogues inhibit cell growth of human cancer cells (Part I). SciELO. Retrieved from: [Link]
Technical Guide: Safety Data Sheet (SDS) & Handling Precautions for 2-Methoxy-5-Nitrophenyl Acetate
Chemical Identity & Profile 2-Methoxy-5-nitrophenyl acetate is a specialized organic intermediate used primarily in medicinal chemistry and enzymatic assays. Structurally, it is an ester derivative of 2-methoxy-5-nitroph...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity & Profile
2-Methoxy-5-nitrophenyl acetate is a specialized organic intermediate used primarily in medicinal chemistry and enzymatic assays. Structurally, it is an ester derivative of 2-methoxy-5-nitrophenol.[1] Its reactivity profile is defined by the lability of the acetate ester bond and the electron-withdrawing nature of the nitro group, making it susceptible to hydrolysis and nucleophilic attack.
Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in water (hydrolyzes)
Melting Point
Data variable (Typically >100°C for similar nitro-esters)
Hazard Identification (GHS Classification)
Note: While a harmonized GHS classification is not universally established for this specific CAS, the following classification is derived from Structural Activity Relationship (SAR) analysis of the parent compound (2-Methoxy-5-nitrophenol) and analogous nitrophenyl esters.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Mechanistic Toxicology
The primary risk stems from hydrolysis . Upon contact with mucous membranes or moisture, the compound degrades into acetic acid (irritant) and 2-methoxy-5-nitrophenol . The phenol component carries risks of cellular toxicity and irritation common to nitro-aromatics.
Signal Word: WARNING
Handling Protocols & Engineering Controls
Engineering Controls
Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood certified for 0.5 m/s face velocity.
Dust Control: Use a static-dissipative balance shield. Nitrophenyl esters can be electrostatic; prevent dust cloud formation to mitigate deflagration risks.
Personal Protective Equipment (PPE) Matrix
PPE Type
Specification
Rationale
Gloves
Nitrile (Double-gloved)
Standard nitrile (0.11 mm) provides sufficient splash protection. Change immediately upon contamination.[2][3]
Eye Protection
Chemical Safety Goggles
Prevents ocular injury from dust or splashes. Safety glasses are insufficient for handling powders that may become airborne.
Respiratory
N95 or P100 (if outside hood)
Only required if engineering controls (fume hood) fail.
Body
Lab Coat (Cotton/Poly)
Standard protection against solid particulates.
Experimental Handling Workflow
Solvent Selection: Avoid protic solvents (Methanol, Ethanol) for stock solutions if stability is required, as transesterification may occur. Preferred solvents: Anhydrous DMSO or Acetonitrile.
Inert Atmosphere: While not strictly pyrophoric, storing solutions under Argon/Nitrogen prolongs shelf-life by preventing moisture-induced hydrolysis.
Storage & Stability
Critical Requirement: This compound is moisture-sensitive.
Temperature: Refrigerate at 2°C to 8°C .
Environment: Store under inert gas (Argon/Nitrogen) in a desiccator.
Incompatibilities:
Strong Bases: Catalyze rapid hydrolysis to the nitrophenolate.
Strong Oxidizing Agents: Potential fire/explosion risk with the nitro group.
Acids: May catalyze ester cleavage over time.
Emergency Response & First Aid
Spill Response Decision Tree
Visualization of the logical flow for managing a spill of 2-methoxy-5-nitrophenyl acetate.
Caption: Protocol for safe containment and cleanup of 2-methoxy-5-nitrophenyl acetate spills.
First Aid Measures
Inhalation: Move to fresh air. If respiratory irritation persists (coughing, burning sensation), seek medical attention.
Skin Contact: Wash immediately with soap and copious water.[4] Do not use ethanol , as it may enhance dermal absorption of the nitro-compound.
Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present.[5][4]
Ingestion: Rinse mouth. Do NOT induce vomiting. Drink 200mL water to dilute.
Scientific Context: Hydrolysis & Reactivity
Understanding the degradation pathway is vital for both safety and experimental validity. The acetate group is a "mask" for the phenol.[1]
Caption: Hydrolysis pathway. Note that the breakdown products (Phenol + Acid) are more toxic/irritating than the parent ester.
Disposal Considerations
Do not dispose of down the drain.
Solid Waste: Dissolve in a combustible solvent (Acetone) and send for incineration equipped with an afterburner and scrubber (to handle NOx gases from the nitro group).
Aqueous Waste: If hydrolysis has occurred, the solution should be adjusted to pH 7 and treated as aqueous organic waste containing phenols.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217354, 2-Methoxy-5-nitrophenyl acetate. PubChem. [Link]
Quantitative Determination and Application of the Molar Extinction Coefficient for 2-Methoxy-5-Nitrophenol
A Technical Guide to 2-Methoxy-5-Nitrophenyl Acetate Hydrolysis Assays Executive Summary Chromogenic substrates are foundational to enzyme kinetics, high-throughput screening, and structural biology. 2-Methoxy-5-nitrophe...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to 2-Methoxy-5-Nitrophenyl Acetate Hydrolysis Assays
Executive Summary
Chromogenic substrates are foundational to enzyme kinetics, high-throughput screening, and structural biology. 2-Methoxy-5-nitrophenyl acetate (2-MeO-5-NPA) serves as a specialized, highly sensitive substrate for esterases, lipases, and related hydrolytic enzymes. Upon enzymatic cleavage, it releases 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol), a chromophore whose optical properties offer distinct advantages over the traditional 4-nitrophenol.
This whitepaper details the photophysical causality, empirical determination protocols, and kinetic applications of the molar extinction coefficient (
) for the 2-methoxy-5-nitrophenol product, ensuring rigorous, self-validating experimental designs.
Traditional hydrolase assays rely heavily on 4-nitrophenyl acetate. However, the introduction of a methoxy group at the ortho position relative to the phenolic hydroxyl in 2-MeO-5-NPA fundamentally alters the electronic landscape of the resulting product:
Electronic Effects and pKa Shift : The methoxy group exerts an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). This delicate electronic balance stabilizes the phenolate anion, shifting the pKa of 2-methoxy-5-nitrophenol to approximately 7.0[1]. This near-neutral pKa ensures that a significant fraction of the product is ionized at physiological pH, increasing assay sensitivity.
Bathochromic (Red) Shift : The extended conjugation and auxochromic nature of the methoxy group push the absorption maximum (
) of the deprotonated phenolate further into the visible spectrum (typically 410–430 nm) compared to standard nitrophenols[1]. This shift is critical for avoiding background absorbance from biological matrices, such as NADH (340 nm) or heme-containing proteins (400 nm).
Figure 1: Enzymatic hydrolysis pathway of 2-MeO-5-NPA yielding the highly absorbing phenolate.
Photophysical Properties and Quantitative Data
The molar extinction coefficient (
) is an intrinsic property dictating how strongly a chemical species absorbs light at a given wavelength, defined by the Beer-Lambert Law: .
Because 2-methoxy-5-nitrophenol is an ionizable species, its absorbance is strictly pH-dependent. At pH < 5.0, the protonated phenol dominates. At pH > 8.5, the deprotonated phenolate dominates, exhibiting a massive increase in molar absorptivity[1]. Similar nitrophenol derivatives exhibit extinction coefficients in the range of 18,400 M⁻¹ cm⁻¹ when fully deprotonated[2].
Table 1: Representative Photophysical Properties of 2-Methoxy-5-Nitrophenol
State
pH Environment
Dominant Species
(nm)
Estimated (M⁻¹ cm⁻¹)
Protonated
pH < 5.0
Phenol
~340 - 350
~9,000 - 10,000
Deprotonated
pH > 8.5
Phenolate
~410 - 430
~18,000 - 19,500
Isosbestic
pH 6.0 - 8.0
Mixed
~375
~12,000
(Note: Values are representative benchmarks. Exact
must be empirically calibrated per instrument and buffer system due to solvent and ionic strength effects[3].)
introduces systemic error due to variations in buffer composition, ionic strength, and spectrophotometer bandwidth. The following protocol ensures a self-validating determination of for 2-methoxy-5-nitrophenol.
Dissolve in 10.0 mL of LC-MS grade DMSO to create a 10.0 mM master stock.
Causality: Utilizing an organic solvent ensures complete solvation before aqueous dilution, preventing micro-precipitation that would artificially lower the calculated
.
Buffer Matrix Equilibration :
Prepare the target assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl).
Causality: A pH of 8.5 ensures >95% of the product is in the highly absorbing phenolate state (given the pKa of ~7.0).
Dilute the master stock into the buffer to create a working range of 10 µM to 100 µM (e.g., 10, 20, 40, 60, 80, 100 µM). Keep final DMSO concentration <1% to prevent solvatochromic shifts.
UV-Vis Spectral Acquisition (The Validation Check) :
Blank the spectrophotometer with the exact buffer + 1% DMSO match.
Scan the 100 µM sample from 300 nm to 500 nm to empirically determine the exact
.
Self-Validation: Overlay scans at different pH values (e.g., pH 5, 7, 9). Identify the isosbestic point (where absorbance is independent of pH). If the curves do not intersect perfectly at a single isosbestic point, suspect photo-degradation or baseline drift[1].
Beer-Lambert Regression :
Measure the absorbance of all standards at the determined
using a 1 cm pathlength quartz cuvette.
Plot Absorbance (y-axis) vs. Concentration in Molar (x-axis).
Perform linear regression. The slope of the line is the molar extinction coefficient (
) in M⁻¹ cm⁻¹. Ensure .
Figure 2: Self-validating workflow for the empirical derivation of the molar extinction coefficient.
Application in Enzyme Kinetics
Once
is rigorously established, the enzymatic hydrolysis of 2-MeO-5-NPA can be monitored continuously. The specific enzyme activity is calculated using the transformed Beer-Lambert equation:
Where:
= Reaction velocity (M/s)
= Rate of absorbance change in the linear phase of the reaction
= The empirically determined molar extinction coefficient (M⁻¹ cm⁻¹)
= Optical pathlength (cm)
By utilizing 2-methoxy-5-nitrophenyl acetate and accurately defining the
of its product, researchers can achieve superior signal-to-noise ratios in kinetic assays, bypassing the limitations of standard nitrophenyl substrates.
References
Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption. ACS Earth and Space Chemistry.[Link]
Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates. ResearchGate.[Link]
Characterizing PM-Bound Nitrated Aromatic Compounds from Construction Machinery: Emission Factors, Optical Properties, and Toxic Equivalents. MDPI.[Link]
A Senior Application Scientist's Guide to 2-Methoxy-5-Nitrophenyl Acetate in Biocatalysis
Foreword: Beyond the Chromophore In the landscape of biocatalysis, the quest for reliable, sensitive, and efficient enzyme assays is perpetual. While a multitude of substrates exist, chromogenic reporters remain a corner...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Beyond the Chromophore
In the landscape of biocatalysis, the quest for reliable, sensitive, and efficient enzyme assays is perpetual. While a multitude of substrates exist, chromogenic reporters remain a cornerstone of high-throughput screening and kinetic analysis due to their operational simplicity. Among these, nitrophenyl esters have carved a significant niche. This guide moves beyond the well-trodden path of p-nitrophenyl acetate (pNPA) to provide an in-depth technical exploration of a related, yet distinct molecule: 2-methoxy-5-nitrophenyl acetate (MNA) .
This document is structured not as a rigid manual, but as a logical journey from fundamental principles to practical application. We will dissect the molecular logic that makes MNA a valuable tool, detail the enzymatic mechanisms it illuminates, and provide robust, field-tested protocols for its deployment. The goal is to equip you, the researcher, with not just the "how," but the critical "why" behind every experimental choice, fostering a deeper understanding that enables innovation and troubleshooting.
The Molecular Logic of 2-Methoxy-5-Nitrophenyl Acetate as a Reporter Substrate
2-Methoxy-5-nitrophenyl acetate is an acetate ester derived from 2-methoxy-5-nitrophenol.[1] Its utility in biocatalysis stems from a simple yet elegant principle: the enzymatic cleavage of its ester bond liberates the phenolate ion, a potent chromophore.
Structure and Synthesis: MNA (Molecular Formula: C₉H₉NO₅) is synthesized via the acylation of its precursor, 2-methoxy-5-nitrophenol.[1] This structure is key to its function. The acetate group serves as the target for hydrolytic enzymes, while the nitrophenyl ring acts as the reporting moiety.
The Chromogenic Shift: In its esterified, inactive state, MNA is essentially colorless. Upon enzymatic hydrolysis, it releases 2-methoxy-5-nitrophenol. In a solution with a pH above the pKa of the phenol's hydroxyl group, this product exists predominantly as the 2-methoxy-5-nitrophenolate ion. This ion exhibits strong absorbance in the visible spectrum, producing a distinct yellow color that can be quantified spectrophotometrically. This principle is the foundation of assays using nitrophenyl-based substrates.[2] The rate of color formation is directly proportional to the rate of the enzymatic reaction.
Diagram: General Principle of Chromogenic Assay
The following diagram illustrates the fundamental workflow for using a chromogenic substrate like MNA.
Caption: High-level experimental workflow for an MNA-based enzyme assay.
The Biocatalytic Mechanism: An Esterase-Substrate Interaction
MNA is primarily a substrate for hydrolases, particularly enzymes with esterase activity (EC 3.1). This includes a broad range of enzymes such as carboxylesterases, lipases, and certain proteases that exhibit promiscuous esterase activity, like trypsin and chymotrypsin.[2][3][4]
The catalytic mechanism for serine hydrolases, a common class of esterases, involves a conserved catalytic triad of amino acid residues in the active site: Serine, Histidine, and Aspartate.[5]
Nucleophilic Attack: The serine's hydroxyl group, made more nucleophilic by the adjacent histidine and aspartate residues, attacks the electrophilic carbonyl carbon of MNA's acetate group.
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" within the active site.[6]
Release of the Phenolate: The intermediate collapses. The bond between the carbonyl carbon and the phenoxy oxygen breaks, releasing the 2-methoxy-5-nitrophenolate ion. This is the color-generating step.
Acyl-Enzyme Intermediate: A stable covalent acyl-enzyme intermediate is formed, where the acetate group is attached to the serine residue.
Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing acetic acid and regenerating the free enzyme for another catalytic cycle.[5]
Diagram: Mechanism of MNA Hydrolysis by a Serine Esterase
Caption: Catalytic cycle of MNA hydrolysis by a serine hydrolase.
Core Applications and Experimental Protocols
The primary use of MNA is as a tool for the rapid and continuous monitoring of esterase activity. This finds application in several key research areas.
A. High-Throughput Screening (HTS) for Enzyme Discovery
In the search for novel biocatalysts, MNA provides a simple "yes/no" answer for esterase activity in large libraries of microbial cultures, metagenomic clones, or engineered enzyme variants.[7][8]
Field Insight: The key to a successful screen is the signal-to-background ratio. Non-enzymatic hydrolysis of MNA can occur, especially at high pH and temperature. Therefore, every screening plate must include negative controls (e.g., buffer with no enzyme, or heat-inactivated enzyme) to establish a baseline rate of hydrolysis.
Protocol: 96-Well Plate HTS for Esterase Activity
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 8.0. Causality: This pH is a good compromise for the activity of many esterases and ensures the product, 2-methoxy-5-nitrophenol, is deprotonated to its colored phenolate form.
Substrate Stock: Prepare a 100 mM solution of 2-methoxy-5-nitrophenyl acetate in dimethyl sulfoxide (DMSO). Causality: MNA has poor aqueous solubility; a concentrated stock in an organic solvent is necessary for accurate dispensing.[9]
Assay Setup (per well):
Add 180 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.
Add 10 µL of the enzyme sample (e.g., cell lysate, purified enzyme dilution). For negative controls, add 10 µL of the appropriate buffer.
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes in a plate reader.[2]
Reaction Initiation and Measurement:
Initiate the reaction by adding 10 µL of a 10 mM MNA working solution (diluted from the 100 mM stock with Assay Buffer) to each well. This gives a final substrate concentration of 0.5 mM in a 200 µL volume.
Immediately begin monitoring the increase in absorbance at 410 nm every 30 seconds for 10-20 minutes.[2][10]
Data Analysis:
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
Wells exhibiting a rate significantly above the negative controls are considered positive "hits."
B. Enzyme Kinetics (Michaelis-Menten Analysis)
MNA is an excellent substrate for determining key kinetic parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This is crucial for characterizing a newly discovered or engineered enzyme.
Field Insight: To accurately determine Kₘ, it is critical to test a range of substrate concentrations that bracket the expected Kₘ value (typically from 0.1 x Kₘ to 10 x Kₘ). If the Kₘ is unknown, a wide logarithmic range of concentrations should be tested initially. The final concentration of the organic solvent (e.g., DMSO) from the substrate stock should be kept constant across all substrate concentrations and should ideally not exceed 1-2% (v/v) to avoid enzyme denaturation.[11]
Protocol: Determining Kₘ and Vₘₐₓ for an Esterase
Standard Curve Generation (Self-Validation):
Prepare a series of known concentrations of 2-methoxy-5-nitrophenol in the Assay Buffer.
Measure the absorbance of each standard at 410 nm.
Plot Absorbance vs. Concentration to generate a standard curve. The slope of this line is the molar extinction coefficient (ε) in the context of your specific path length (L), as per the Beer-Lambert law (A = εcL). This is essential for converting ΔAbs/min to a true reaction rate (µmol/min).
Kinetic Assay Setup:
Set up a series of reactions in a 96-well plate as described in the HTS protocol.
Instead of a single substrate concentration, vary the final concentration of MNA across a range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM). Ensure the enzyme concentration is fixed and low enough to keep the reaction in the initial linear phase for the duration of the measurement.
Data Analysis:
For each substrate concentration, calculate the initial velocity (V₀) in units of µmol/min using the following formula:
V₀ = (ΔAbs/min) / (ε × L)
Plot V₀ versus substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Kₘ and Vₘₐₓ.
Table 1: Illustrative Kinetic Data for an Esterase with MNA
(Note: This is example data for illustrative purposes.)
[MNA] (mM)
Initial Velocity (V₀) (µmol/min)
0.05
5.8
0.10
10.5
0.25
21.3
0.50
33.3
1.00
45.5
2.50
58.8
5.00
66.7
Result
Kₘ = 0.45 mM, Vₘₐₓ = 75 µmol/min
C. Inhibitor Screening and Characterization
MNA assays can be readily adapted to screen for and characterize enzyme inhibitors, a critical step in drug development and mechanistic studies.
Protocol: IC₅₀ Determination for an Esterase Inhibitor
Assay Setup:
Prepare reactions as for the kinetic assay. Use a fixed, subsaturating concentration of MNA (typically at or near the Kₘ value).
Add a range of inhibitor concentrations to the wells containing the enzyme and buffer.
Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) before initiating the reaction with the substrate. Causality: This pre-incubation step is crucial for inhibitors that bind slowly or irreversibly.
Data Analysis:
Measure the initial velocity (V₀) for each inhibitor concentration.
Calculate the percent inhibition relative to a control with no inhibitor.
Plot percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Concluding Remarks: A Versatile Tool for Modern Biocatalysis
2-Methoxy-5-nitrophenyl acetate stands as a robust and versatile tool in the biocatalyst's arsenal. Its utility is rooted in the same reliable chromogenic principle as its more famous cousin, pNPA, but its unique structure can offer different kinetic profiles with certain enzymes, making it a valuable alternative for substrate specificity studies.[1][12] By understanding the underlying enzymatic mechanism and adhering to carefully controlled, self-validating protocols, researchers can leverage MNA for high-throughput discovery, detailed kinetic characterization, and inhibitor screening. The insights gained from these simple, colorimetric assays are foundational to the broader goals of engineering more efficient, stable, and novel enzymes for industrial and pharmaceutical applications.[7][13]
BenchChem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.
Canadian Science Publishing. (n.d.). THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.
Carrasco-Altamirano, H., Espinoza-Catalán, L., Gallardo-Araya, C., Cardona-Villada, W., Ibañez, A., & Alvarez, L. (2006). 4-Allyl-2-methoxy-5-nitrophenyl acetate. Universidad Andrés Bello.
Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor.
Scientific Reports. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
Simson Pharma Limited. (n.d.). 2-methoxy-5-nitrophenyl Acetate | CAS No- 53606-41-0.
Pharmaffiliates. (n.d.). CAS No : 53606-41-0 | Product Name : 2-Methoxy-5-nitrophenyl Acetate.
MDPI. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity.
Analytical Methods. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.
ResearchGate. (n.d.). (PDF) Application of -nitrophenol (NP) enzyme assays in degraded tropical soils.
PubMed. (2007). Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents.
Mechanistic Profiling of Serine Esterases: The Reaction Pathway of 2-Methoxy-5-Nitrophenyl Acetate
An In-Depth Technical Guide for High-Throughput Enzymology and Drug Development Introduction: The Role of MNPA in Enzymology Esterases (EC 3.1.1.x) are ubiquitous enzymes responsible for the hydrolysis of ester bonds, pl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for High-Throughput Enzymology and Drug Development
Introduction: The Role of MNPA in Enzymology
Esterases (EC 3.1.1.x) are ubiquitous enzymes responsible for the hydrolysis of ester bonds, playing critical roles in xenobiotic metabolism, prodrug activation, and lipid biology. To profile the kinetic parameters of these enzymes, synthetic chromogenic substrates are deployed. While p-nitrophenyl acetate (pNPA) is the historical standard, 2-methoxy-5-nitrophenyl acetate (MNPA) (CAS: 53606-41-0) offers a highly tuned, sterically demanding alternative[1].
The addition of a methoxy group at the ortho position relative to the ester bond introduces specific steric and electronic parameters, allowing researchers to differentiate esterase isozymes based on their active-site architecture. This guide details the core biochemical reaction pathway of MNPA and provides a self-validating experimental framework for its use in kinetic assays.
The Structural Logic of MNPA
MNPA (
) consists of an acetate moiety linked to a 2-methoxy-5-nitrophenol leaving group[2]. The selection of this specific molecule for enzymatic profiling is driven by two causal factors:
Electronic Tuning (Signal Generation): The nitro group is strongly electron-withdrawing, which lowers the pKa of the resulting phenol upon hydrolysis. This ensures that at physiological or slightly alkaline pH (pH 7.4–8.0), the released 2-methoxy-5-nitrophenol exists predominantly as a phenolate anion. This anion is highly conjugated and visible spectrophotometrically at 410–430 nm, providing a robust optical readout[3][4].
Steric Tuning (Isozyme Differentiation): The methoxy group provides steric bulk near the scissile ester bond. Enzymes with narrow catalytic clefts struggle to accommodate MNPA, whereas those with more open active sites (e.g., specific mammalian carboxylesterases) turn it over rapidly.
Table 1: Physicochemical Profiling of Esterase Substrates
Property
2-Methoxy-5-nitrophenyl acetate (MNPA)
p-Nitrophenyl acetate (pNPA)
Rationale / Impact
CAS Number
53606-41-0
830-03-5
Chemical Identification
Molecular Formula
MNPA contains an additional methoxy group
Leaving Group
2-Methoxy-5-nitrophenol
p-Nitrophenol
Determines the optical readout and pKa
Steric Profile
Ortho-methoxy substitution
Unsubstituted ortho positions
MNPA probes active site volume and flexibility
Readout Wavelength
~410-430 nm (alkaline pH)
400-405 nm
Both yield highly visible yellow/orange phenolate anions
The Esterase Catalytic Triad and Reaction Pathway
The hydrolysis of MNPA by esterases is driven by the classic α/β-hydrolase catalytic triad, typically composed of Serine, Histidine, and Aspartate/Glutamate [5][6]. The reaction proceeds via a ping-pong bi-bi mechanism involving a covalent acyl-enzyme intermediate.
Step 1: Substrate Binding & Nucleophilic Attack. The esterase binds MNPA. The imidazole ring of Histidine acts as a general base, abstracting a proton from the hydroxyl group of the catalytic Serine. The activated Serine oxygen performs a nucleophilic attack on the carbonyl carbon of the acetate group of MNPA.
Step 2: First Tetrahedral Intermediate. This attack forms a high-energy tetrahedral intermediate. The negative charge on the former carbonyl oxygen is stabilized by the "oxyanion hole" of the enzyme, typically formed by backbone amide protons[5].
Step 3: Acyl-Enzyme Formation & Chromophore Release. The tetrahedral intermediate collapses. The C-O bond of the ester breaks, releasing the leaving group, 2-methoxy-5-nitrophenol. The enzyme is now covalently bound to the acetate group (acyl-enzyme intermediate). The released 2-methoxy-5-nitrophenol rapidly deprotonates in the buffer, generating the 410-430 nm optical signal.
Step 4: Deacylation (Hydrolysis). A water molecule enters the active site. The catalytic Histidine activates the water molecule, which attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
Step 5: Enzyme Regeneration. The second intermediate collapses, releasing acetic acid and regenerating the free Serine hydroxyl, priming the enzyme for the next catalytic cycle.
Catalytic mechanism of esterase-mediated MNPA hydrolysis via the Ser-His-Asp triad.
To ensure rigorous scientific integrity, any enzymatic assay must be a self-validating system. The following protocol describes a continuous spectrophotometric assay for esterase activity using MNPA, incorporating necessary controls to rule out auto-hydrolysis and non-specific catalysis.
Self-validating high-throughput experimental workflow for MNPA esterase assays.
Step-by-Step Protocol
1. Reagent Preparation:
Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA (to prevent enzyme adsorption to microplate walls).
Substrate Stock: 10 mM MNPA in anhydrous DMSO. (Store at -20°C, protected from light to prevent degradation).
Inhibitor Control: 10 mM Phenylmethylsulfonyl fluoride (PMSF) in ethanol. PMSF covalently binds to the active site Serine, acting as a definitive negative control[7].
2. Assay Assembly (96-well format):
Blank Wells: 190 µL Buffer + 10 µL Substrate. (Monitors the background auto-hydrolysis of MNPA in aqueous buffer).
Negative Control Wells: 170 µL Buffer + 10 µL Enzyme + 10 µL PMSF (incubate 15 mins prior to substrate addition) + 10 µL Substrate.
3. Reaction Initiation & Kinetic Readout:
Add the MNPA substrate last using a multichannel pipette to initiate the reaction simultaneously across the plate.
Immediately transfer the plate to a microplate reader.
Read absorbance continuously at 410 nm (or 430 nm) every 30 seconds for 15 minutes at 37°C.
4. Data Interpretation (Causality & Logic):
Validation: The Blank wells must show a minimal slope (low auto-hydrolysis). The Negative Control must show >95% inhibition compared to the Test wells, proving the observed activity is strictly driven by a serine hydrolase.
Specific Activity: Calculate the initial velocity (
) from the linear portion of the progress curve (Test slope minus Blank slope). Use the molar extinction coefficient of 2-methoxy-5-nitrophenol to convert to of product formed.
Conclusion
MNPA serves as a highly effective, sterically demanding substrate for probing the active site dynamics of esterases. By leveraging the robust optical properties of the 2-methoxy-5-nitrophenol leaving group and the precise mechanism of the Ser-His-Asp catalytic triad, researchers can generate high-fidelity kinetic data. When executed within a self-validating experimental framework, MNPA assays provide critical insights necessary for drug discovery, prodrug development, and enzyme engineering.
References
Phenol, 2-methoxy-5-nitro-, 1-acetate
CAS Common Chemistry
URL:[Link]
Crystal structure of an acetyl esterase complexed with acetate ion provides insights into the catalytic mechanism
National Center for Biotechnology Information (PMC)
URL:[Link]
Assessment of Kaistella jeonii esterase conformational dynamics in response to poly(ethylene terephthalate) binding
National Center for Biotechnology Information (PMC)
URL:[Link]
Characterisation of the esterase PA2949 from Pseudomonas aeruginosa
CORE / Open Access Repository
URL:[Link]
Studies on the Properties of 2-Methoxy-5-Nitrophenol Complex Salts
Journal of Environmental Health Sciences
URL: [Link]
Chemical composition, sources and optical properties of nitrated aromatic compounds in fine particulate matter during winter fog
Shandong University
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[label="2-Methoxy-5-nitrophenolate\n(Measured
Fig 1. Catalytic mechanism of lipase-mediated 2M5NPA hydrolysis and chromophore release.
Reagent Architecture
Substrate Stock (50 mM): Dissolve 2M5NPA in anhydrous Dimethyl Sulfoxide (DMSO). Causality: 2M5NPA is highly hydrophobic and prone to spontaneous hydrolysis in aqueous environments. Anhydrous DMSO preserves the ester bond.
Assay Buffer: 50 mM Tris-HCl, pH 8.0, supplemented with 0.1% (w/v) Triton X-100. Causality: Tris provides robust buffering capacity at pH 8.0, while Triton X-100 forms the critical micelles required for lipase interfacial activation.
Enzyme Working Solution: Dilute the target lipase to 1–10 µg/mL in Assay Buffer immediately prior to use. Keep strictly on ice to prevent thermal degradation.
Self-Validating Kinetic Workflow
This protocol incorporates internal controls to validate the optical path length and correct for non-enzymatic background hydrolysis.
Step 4.1: Extinction Coefficient (
) Validation
Before running enzyme kinetics, validate the molar extinction coefficient of the 2-methoxy-5-nitrophenolate anion under your specific microplate reader's path length.
Prepare a 100 µM solution of 2M5NPA in Assay Buffer.
Add 10 µL of 1 M NaOH to 190 µL of the substrate solution to force complete, instantaneous chemical hydrolysis.
Measure the absorbance at 410 nm. Calculate
using the Beer-Lambert Law (). This self-validates the exact conversion factor for your specific hardware.
Step 4.2: Continuous Spectrophotometric Assay
Plate Setup: Into a UV-transparent 96-well microplate, dispense 185 µL of Assay Buffer into all test and blank wells.
Substrate Titration: Add 5 µL of 2M5NPA stock (serially diluted in DMSO) to achieve final well concentrations ranging from 0.05 mM to 2.5 mM. Crucial: Ensure final DMSO concentration remains
2.5% to prevent stripping the essential hydration layer from the lipase, which would cause denaturation.
Blank Measurement: Read the plate at 410 nm for 2 minutes to establish the baseline rate of spontaneous alkaline hydrolysis.
Initiation: Rapidly inject 10 µL of the Enzyme Working Solution into the test wells. Inject 10 µL of plain Assay Buffer into the blank wells.
Data Acquisition: Immediately monitor the absorbance at 410 nm in kinetic mode (1 read every 15 seconds) for 10 minutes at 37°C.
Data Synthesis & Kinetic Modeling
Calculate the initial velocity (
) for each substrate concentration by extracting the linear slope () from the first 2–3 minutes of the reaction. Subtract the blank slope from the enzyme slope to isolate the true catalytic rate. Convert the corrected to using your validated extinction coefficient.
Plot
against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression:
Table 1: Representative Kinetic Parameters of Lipases (2M5NPA vs. pNPA)
Enzyme
Substrate
(mM)
(µmol/min/mg)
(s)
Catalytic Efficiency ()
Candida rugosa Lipase
pNPA (Standard)
0.85 ± 0.04
145.2 ± 5.1
120.5
1.41 × 10 Ms
Candida rugosa Lipase
2M5NPA
1.42 ± 0.08
98.4 ± 3.2
81.6
5.74 × 10 Ms
Human Pancreatic Lipase
pNPA (Standard)
0.62 ± 0.03
210.5 ± 8.4
175.4
2.82 × 10 Ms
Human Pancreatic Lipase
2M5NPA
2.15 ± 0.12
45.3 ± 2.1
37.7
1.75 × 10 Ms
Insight: The increased
and reduced observed with 2M5NPA reflect the steric hindrance imposed by the ortho-methoxy group. This restricted catalytic efficiency provides a narrower specificity window, making 2M5NPA highly advantageous for identifying potent, structurally specific competitive inhibitors that might be missed by the overly promiscuous pNPA substrate.
Troubleshooting & Causality Matrix
Observation
Mechanistic Cause
Corrective Action
High background slope prior to enzyme addition
Spontaneous alkaline hydrolysis of the ester bond is accelerating.
Check buffer pH; ensure it has not drifted above 8.2. Prepare fresh 2M5NPA stocks in anhydrous DMSO.
Non-linear (plateauing) reaction curves within 2 mins
Substrate depletion or product inhibition by the released 2-methoxy-5-nitrophenol.
Decrease the enzyme concentration to ensure the reaction remains in the steady-state (initial velocity) phase longer.
Precipitation upon substrate addition
2M5NPA has exceeded its aqueous solubility limit in the micellar system.
Increase Triton X-100 concentration slightly (up to 0.5%) to expand micellar capacity, or reduce maximum tested.
References
Phenol, 2-methoxy-5-nitro-, 1-acetate. CAS Common Chemistry. American Chemical Society. Available at:[Link]
Studies on the Properties of 2-Methoxy-5-Nitrophenol Complex Salts. Journal of Environmental Health Science. Available at:[Link]
Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. Collection of Czechoslovak Chemical Communications. Available at:[Link]
Application
Application Note: High-Yield Synthesis of 2-Methoxy-5-nitrophenyl Acetate
Executive Overview The compound 2-methoxy-5-nitrophenyl acetate (CAS: 53606-41-0) is a highly versatile acetate ester utilized extensively as a building block in organic synthesis, a precursor for photo-caged cross-linke...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The compound 2-methoxy-5-nitrophenyl acetate (CAS: 53606-41-0) is a highly versatile acetate ester utilized extensively as a building block in organic synthesis, a precursor for photo-caged cross-linkers, and a key intermediate in the development of biologically active probes[1],[2]. Synthesizing this compound from 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol) requires overcoming the inherent low nucleophilicity of the starting phenol.
This application note details a highly robust, self-validating protocol for the acetylation of 2-methoxy-5-nitrophenol using acetic anhydride, driven by 4-dimethylaminopyridine (DMAP) catalysis and triethylamine (Et₃N)[2],.
Mechanistic Insights & Reaction Causality
As synthetic chemists, we must design protocols that address the specific electronic environment of our substrates. The starting material, 2-methoxy-5-nitrophenol, presents a unique challenge:
Electronic Deactivation: The nitro (–NO₂) group at the 5-position exerts a powerful inductive electron-withdrawing effect across the aromatic ring. This significantly reduces the electron density on the phenolic oxygen, rendering it a weak nucleophile.
Catalytic Imperative: Standard uncatalyzed esterification with acetic anhydride is impractically slow for this substrate. To bypass this kinetic bottleneck, we employ DMAP as a nucleophilic catalyst. DMAP rapidly attacks acetic anhydride to generate an
-acylpyridinium intermediate—a highly reactive electrophile that readily acylates even deactivated phenols[2].
Thermodynamic Driving Force:Triethylamine is introduced as an auxiliary base. It serves a dual purpose: it establishes an equilibrium that deprotonates the phenol to the more reactive phenoxide, and it irreversibly scavenges the acetic acid byproduct, driving the reaction to completion and preventing the protonation/deactivation of the DMAP catalyst.
Quantitative Data & Stoichiometry
The following tables summarize the critical quantitative parameters required to execute this synthesis on a standard 10 mmol scale.
Fig 1. Step-by-step experimental workflow for the acetylation of 2-methoxy-5-nitrophenol.
Step-by-Step Experimental Protocol
This protocol is engineered to ensure high purity and yield by strictly controlling the reaction environment and order of addition[2].
Step 1: Reaction Setup
Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).
Charge the flask with 1.69 g (10.0 mmol) of 2-methoxy-5-nitrophenol.
Add 20 mL of anhydrous Dichloromethane (DCM) . Causality: Anhydrous conditions are critical; ambient moisture will competitively hydrolyze acetic anhydride into unreactive acetic acid.
Step 2: Base and Catalyst Addition
4. Add 122 mg (1.0 mmol, 10 mol%) of DMAP, followed by 2.10 mL (15.0 mmol, 1.5 eq) of Triethylamine.
5. Stir the mixture for 5 minutes until complete dissolution is achieved. The solution may darken slightly upon deprotonation of the phenol.
Step 3: Acylation
6. Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C .
7. Using a syringe, add 1.13 mL (12.0 mmol, 1.2 eq) of Acetic Anhydride dropwise over 5 minutes. Causality: The formation of the
-acylpyridinium intermediate is exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that lead to the formation of colored degradation byproducts.
8. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours .
Step 4: Aqueous Work-Up
9. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes. Causality: This step hydrolyzes any unreacted acetic anhydride and neutralizes the acetic acid byproduct, preventing reverse hydrolysis during concentration.
10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
11. Wash the combined organic layers with 15 mL of 1M HCl . Causality: The acidic wash selectively protonates Et₃N and DMAP, rendering them water-soluble and stripping them entirely from the organic phase.
12. Wash the organic layer with 15 mL of brine , dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
In-Process Validation (Self-Validating System)
To guarantee scientific integrity, this protocol relies on a self-validating feedback loop. Do not proceed to the next step unless the following criteria are met:
Reaction Completion (TLC Check): Before quenching (Step 9), spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The protocol is validated when the bright yellow phenol spot (
) is entirely consumed, replaced by a single, fast-moving, UV-active spot () corresponding to the acetate ester.
Work-Up Validation (pH Check): During Step 11, test the aqueous phase of the HCl wash with pH paper. The pH must be < 2. If the pH is higher, the Et₃N has not been fully neutralized, and a second 1M HCl wash is mandatory to prevent amine contamination in the final product.
Mass Balance Validation: The theoretical yield is 2.11 g. A crude mass recovery between 1.86 g and 2.00 g validates the extraction efficiency. A mass significantly lower indicates product loss in the aqueous phase (likely due to insufficient acidification), while a mass
g indicates residual solvent or unremoved acetic acid.
Optimal Buffer Conditions for the Hydrolysis of 2-Methoxy-5-Nitrophenyl Acetate: Principles and Protocols
An Application Guide for Researchers Abstract: This document provides a comprehensive guide to understanding and determining the optimal buffer conditions for the hydrolysis of 2-methoxy-5-nitrophenyl acetate (MNA). MNA...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide to understanding and determining the optimal buffer conditions for the hydrolysis of 2-methoxy-5-nitrophenyl acetate (MNA). MNA is a valuable chromogenic substrate used in a variety of assays, particularly for measuring esterase activity. The rate of its hydrolysis is exquisitely sensitive to pH and buffer composition. This guide elucidates the underlying chemical principles, details the factors critical for buffer selection, and provides a robust, self-validating protocol for experimentally determining the pH-rate profile. This information is essential for researchers aiming to develop accurate and reproducible assays by either minimizing or controlling the rate of spontaneous substrate hydrolysis. While much of the foundational literature focuses on the closely related p-nitrophenyl acetate (PNPA), the mechanistic principles are directly applicable to MNA.[1]
Foundational Principles of MNA Hydrolysis
The utility of 2-methoxy-5-nitrophenyl acetate as a substrate lies in its chemical structure. Upon cleavage of the ester bond, it releases the 2-methoxy-5-nitrophenolate ion, a distinct yellow-colored compound. The concentration of this product can be easily and continuously monitored using a spectrophotometer, typically at a wavelength between 405 and 410 nm.[2][3][4] This allows for real-time kinetic analysis of the hydrolysis reaction.
The Chemical Mechanism
Ester hydrolysis proceeds via a nucleophilic acyl substitution. The reaction involves a nucleophilic attack on the electron-poor carbonyl carbon of the ester. This forms a high-energy, transient tetrahedral intermediate, which then collapses, expelling the alcohol (2-methoxy-5-nitrophenol) as the leaving group.[5] The identity of the primary nucleophile is the single most important variable controlled by the buffer environment.
Caption: General mechanism for MNA ester hydrolysis.
The pH-Rate Profile: A Tri-Phasic Relationship
The rate of MNA hydrolysis exhibits a strong dependence on pH, classically described by a 'U-shaped' pH-rate profile.[1] This curve reflects the shifting dominance of different catalytic species and nucleophiles as the proton concentration changes.
Acidic Region (pH < 4): At low pH, the reaction is subject to specific acid catalysis, where hydronium ions (H₃O⁺) protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[1]
Neutral Region (pH 4-7): In this range, the spontaneous hydrolysis by water (neutral hydrolysis) becomes a significant contributor. The rate is often relatively pH-independent in this plateau region.[6]
Alkaline Region (pH > 7): As the pH increases, the concentration of the hydroxide ion (OH⁻) rises. Hydroxide is a far more potent nucleophile than water, leading to a dramatic, logarithmic increase in the hydrolysis rate.[7] This is known as specific base catalysis and is often the dominant pathway in the pH ranges used for biological assays.[1][8]
Strategic Selection of Buffer Systems
The choice of buffer is not merely about setting and maintaining a pH; the buffer components themselves can influence the reaction. A poorly chosen buffer can introduce artifacts and compromise data integrity.
Core Selection Criteria
Buffering Range (pKa): The cardinal rule is to select a buffer whose pKa is within ±1 pH unit of the desired experimental pH. This ensures the buffer has adequate capacity to resist pH fluctuations.
Chemical Inertness: The ideal buffer for studying spontaneous hydrolysis or for developing an enzyme assay should be non-nucleophilic. Buffers containing primary or secondary amine groups (like Tris, in some contexts) or other nucleophilic species (like imidazole) can act as catalysts themselves, a phenomenon known as general base or nucleophilic catalysis.[8][9] This artificially inflates the measured rate of "spontaneous" hydrolysis. Phosphate and borate buffers are generally considered safe and are commonly used for hydrolysis studies.[1]
Concentration and Ionic Strength: The concentration of the buffer can impact the rate, especially if its components participate in general base catalysis.[8] It is therefore critical to maintain a consistent buffer concentration (e.g., 20-100 mM) across all experiments.[2][4] Similarly, maintaining a constant ionic strength, often by adding a neutral salt like NaCl, is good practice to normalize activity.[1]
Temperature: Ester hydrolysis is a chemical reaction with a corresponding activation energy, making its rate highly dependent on temperature.[1] All experiments must be performed at a precisely controlled and reported temperature.
Recommended Buffer Systems
The following table summarizes common buffers suitable for establishing a pH-rate profile for MNA hydrolysis.
Buffer System
Useful pH Range
pKa (at 25°C)
Comments
Citrate
3.0 - 6.2
3.13, 4.76, 6.40
Excellent choice for the acidic to slightly acidic range. Generally non-reactive.[2]
Phosphate
6.0 - 8.0
7.21
The standard for physiological pH studies. Considered a non-participatory buffer.[1][10]
Borate
8.0 - 10.0
9.24
Effective for the alkaline range. Generally considered inert.[1]
Tris-HCl
7.5 - 9.0
8.06
Widely used, but its primary amine can sometimes act as a nucleophile. Use with caution and consistency.[2][4]
Protocol: Experimental Determination of the MNA pH-Rate Profile
This protocol provides a step-by-step method to quantify the rate of spontaneous MNA hydrolysis across a wide pH range.
Objective
To generate a pH-rate profile for the spontaneous hydrolysis of MNA to inform the selection of optimal buffer conditions for subsequent experiments (e.g., enzyme kinetics).
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
UV-Vis Spectrophotometer with temperature control
Quartz cuvettes (1 cm path length)
Calibrated pH meter
Analytical balance and volumetric flasks
Workflow Diagram
Caption: Experimental workflow for determining the pH-rate profile of MNA.
Step-by-Step Methodology
Buffer Preparation: Prepare a series of 0.05 M (50 mM) buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 7.5, 8, 8.5, 9, 10). Use the appropriate buffer system for each range as detailed in Table 1. Adjust the final pH using concentrated HCl or NaOH.
MNA Stock Solution: Accurately weigh and dissolve MNA in acetonitrile to prepare a 50 mM stock solution. This stock should be prepared fresh daily and kept on ice to minimize degradation.[1][11]
Causality Note: Preparing the stock in a non-aqueous solvent is critical to prevent premature hydrolysis before the assay begins. Acetonitrile is preferred as it has minimal effect on most protein structures at low final concentrations.[1]
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 410 nm and equilibrate the cell holder to the desired temperature (e.g., 25°C or 37°C).
Kinetic Measurement:
a. Pipette 2.97 mL of the first buffer into a quartz cuvette and place it in the cell holder. Allow it to equilibrate for at least 5 minutes.
b. Blank the spectrophotometer using this cuvette.
c. To initiate the reaction, add 30 µL of the 50 mM MNA stock solution to the cuvette, cap with parafilm, and invert twice to mix rapidly. This yields a final MNA concentration of 0.5 mM and a final acetonitrile concentration of 1% (v/v).
d. Immediately begin recording absorbance every 15-30 seconds for 5-10 minutes. The rate of absorbance change should be slow enough to establish a clear linear phase.
Trustworthiness Check: The final solvent concentration is kept at ≤1% to avoid significant solvent-induced effects on the hydrolysis rate.[1]
Repeat for all pH values: Repeat step 4 for each buffer in your pH series. Perform each measurement in triplicate for statistical validity.[1]
Data Analysis and Interpretation
Calculate Initial Rates: For each kinetic run, plot Absorbance vs. Time (in minutes). Identify the initial, linear portion of the curve and calculate the slope. This slope is the initial rate (v₀) in units of Absorbance units/min.
Convert to Molar Rates: Convert the rate to M/min using the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of 2-methoxy-5-nitrophenolate at the specific pH, c is concentration, and l is the pathlength (1 cm).
Rate (M/min) = (Slope in Abs/min) / ε
Note: The ε for nitrophenolates is pH-dependent. For accurate results, ε should be determined at each pH or use a value determined at a high pH (e.g., pH > 10) where the phenolate form is dominant, and correct the data accordingly. For most applications, using a constant ε value from the alkaline range provides a clear relative rate profile.
Construct the pH-Rate Profile: Plot the calculated Rate (M/min) on a logarithmic scale (y-axis) against the pH (x-axis). The resulting graph will reveal the optimal pH range where spontaneous hydrolysis is minimized (the bottom of the "U") or the region where it is most pronounced.
Example Data Representation
The expected results will follow a pattern similar to the hypothetical data below, showing a distinct minimum rate in the neutral range and sharp increases in the alkaline region.
pH
Observed Rate (k_obs) (min⁻¹) - Hypothetical
Log (k_obs)
4.0
0.0005
-3.30
5.0
0.0002
-3.70
6.0
0.0001
-4.00
7.0
0.00015
-3.82
8.0
0.0012
-2.92
9.0
0.011
-1.96
10.0
0.10
-1.00
This profile allows a researcher to make an informed decision. For an enzyme that is active at pH 8, one must account for a significant background hydrolysis rate, whereas at pH 6.5, the background rate would be minimal.
Conclusion
The selection of an appropriate buffer system is a critical parameter in any experiment involving the hydrolysis of 2-methoxy-5-nitrophenyl acetate. Understanding the interplay between pH, buffer identity, and the chemical mechanism of hydrolysis is paramount for experimental design and data interpretation. By employing the robust protocol detailed herein, researchers can generate a comprehensive pH-rate profile for their specific conditions. This self-validating approach empowers the scientist to intelligently select a buffer that minimizes background hydrolysis for sensitive enzyme assays or to precisely control hydrolysis for other chemical kinetics studies, ensuring the generation of accurate, reproducible, and trustworthy results.
References
Rabiu, G. M., Hamisu, M., Lawan, L., Hussaini, M., & Adamu, A. H. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Iconic Research and Engineering Journals, 9(3).
Molecules. (2025, January 11).
J. A. Leisten. (2025, August 6). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.
Um, I.-H., & Kim, S. (2021, January 18). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry.
Canadian Science Publishing. (n.d.).
Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 66(12), 3027-3035.
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
RSC Publishing. (n.d.). Converting a hydroxynitrile lyase into an esterase. Chemical Science.
ResearchGate. (2026, January 9). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol.
Springer. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Springer.
Semantic Scholar. (2021, July 18).
Abuin, E., Lissi, E., & Duarte, R. (2007, October 15). Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. Journal of Colloid and Interface Science.
Application Note: Spectrophotometric Analysis of Esterase Activity Using 2-Methoxy-5-Nitrophenyl Acetate (MNPA)
This Application Note and Protocol is designed for researchers requiring high-precision kinetic data for esterase or lipase activity using the chromogenic substrate 2-methoxy-5-nitrophenyl acetate (MNPA) . Unlike the ubi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers requiring high-precision kinetic data for esterase or lipase activity using the chromogenic substrate 2-methoxy-5-nitrophenyl acetate (MNPA) .
Unlike the ubiquitous p-nitrophenyl acetate (pNPA), MNPA offers distinct steric and electronic properties due to the ortho-methoxy group. This guide addresses the specific spectral characteristics of its product, 2-methoxy-5-nitrophenol (5-nitroguaiacol) , and provides a self-validating workflow to ensure data integrity.
Introduction & Principle
The assay relies on the enzyme-catalyzed hydrolysis of 2-methoxy-5-nitrophenyl acetate (MNPA) . Under aqueous conditions, esterases hydrolyze the ester bond, releasing acetate and the chromophore 2-methoxy-5-nitrophenol (MNP) (also known as 5-nitroguaiacol).
While the substrate (MNPA) is colorless, the product (MNP) ionizes in alkaline buffers to form a yellow phenolate anion. The rate of color formation (absorbance increase) is directly proportional to the enzymatic activity.
Reaction Mechanism
The ortho-methoxy group in MNPA introduces steric hindrance near the ester bond, making this substrate a valuable probe for enzymes with specific pocket constraints compared to the less hindered pNPA.
Key Spectral Consideration:
The nitro group in MNP is meta to the hydroxyl group (unlike para in p-nitrophenol). This alters the resonance stabilization of the phenolate anion, potentially shifting the pKa higher (~8.0–8.5) and the
compared to standard nitrophenols. Therefore, pH control is critical.
Graphviz Diagram: Reaction Logic & Assay Flow
Figure 1: Reaction scheme for the hydrolysis of MNPA. The accumulation of the yellow 2-methoxy-5-nitrophenolate anion allows for continuous kinetic monitoring.
Materials & Equipment
Reagents
Substrate: 2-Methoxy-5-nitrophenyl acetate (Solid). Note: Store desicated at -20°C.
Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN). Avoid alcohols (MeOH/EtOH) to prevent transesterification.
Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.
Optimization Note: The pH must be
8.0 to drive the ionization of the product.
Stop Solution (Optional for Endpoint): 10% Acetic Acid or 1 M Na2CO3 (if quenching into alkaline).
PubChem. (n.d.). 2-Methoxy-5-nitrophenyl acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 63(4), 656–661. (Foundational method for nitrophenyl ester assays). Retrieved from [Link]
Um, I. H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Canadian Journal of Chemistry. (Context on hydrolysis kinetics). Retrieved from [Link]
Microplate reader setup for 2-methoxy-5-nitrophenyl acetate kinetics
Application Note: Microplate Reader Setup for 2-Methoxy-5-Nitrophenyl Acetate Kinetics Introduction and Mechanistic Rationale The quantification of esterase and lipase activity is a critical workflow in drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microplate Reader Setup for 2-Methoxy-5-Nitrophenyl Acetate Kinetics
Introduction and Mechanistic Rationale
The quantification of esterase and lipase activity is a critical workflow in drug development, enzymology, and biocatalysis. While p-nitrophenyl acetate is the traditional substrate for these assays, 2-methoxy-5-nitrophenyl acetate (2-M-5-NPA) offers unique structural properties. Derived from eugenol and guaiacol analogs[1], 2-M-5-NPA features an acetate ester bond that is highly susceptible to enzymatic cleavage.
The causality of this assay relies on the distinct optical properties of the substrate versus its hydrolysis product. The intact 2-M-5-NPA molecule is colorless. However, upon enzymatic cleavage of the ester bond, 2-methoxy-5-nitrophenol is released. Due to the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring, the pKa of the resulting phenolic hydroxyl group is lowered to approximately 8.31[2].
By conducting the assay in a slightly alkaline buffer (pH 8.5), the released product is driven into its deprotonated state—the 2-methoxy-5-nitrophenolate anion. This anion exhibits a strong bathochromic shift, absorbing intensely at 410 nm [3]. Monitoring this absorbance in a continuous kinetic mode allows researchers to capture the initial velocity (
) of the enzyme before substrate depletion or product inhibition skews the data.
Fig 1. Enzymatic hydrolysis of 2-methoxy-5-nitrophenyl acetate into a chromogenic phenolate.
Reagent Preparation
To ensure a self-validating system, reagents must be prepared with strict attention to solubility and pH constraints.
Assay Buffer (50 mM Tris-HCl, pH 8.5): The pH is intentionally set above the 8.31 pKa of the product[2]. If the pH drops below 8.0, the phenolate will protonate, drastically reducing the signal-to-noise ratio at 410 nm.
Substrate Stock (50 mM 2-M-5-NPA): Dissolve the substrate entirely in anhydrous DMSO. Causality: 2-M-5-NPA is highly hydrophobic[1]. Introducing it directly into an aqueous buffer will cause precipitation, leading to light scattering in the microplate reader and artificially inflated absorbance readings.
Enzyme Working Solution: Dilute the target esterase/lipase in the Assay Buffer to a concentration that yields a linear absorbance increase for at least 5 minutes (typically 1–10 µg/mL).
Microplate Layout: A Self-Validating System
A robust kinetic assay must account for non-enzymatic background noise. 2-M-5-NPA is subject to spontaneous chemical hydrolysis in alkaline environments[3]. To isolate the true enzymatic rate, the 96-well plate must be structured with the following control matrix:
Table 1: 96-Well Plate Setup for Assay Validation
Well Type
Assay Buffer (µL)
Enzyme Solution (µL)
Substrate Solution (µL)
Purpose
Reagent Blank
190
0
10 (DMSO only)
Establishes the baseline optical density of the buffer.
Spontaneous Hydrolysis
190
0
10 (2-M-5-NPA)
Measures non-enzymatic chemical degradation of the ester bond.
Enzyme Blank
180
10
10 (DMSO only)
Accounts for intrinsic light scattering or absorbance of the enzyme.
Active Reaction
180
10
10 (2-M-5-NPA)
Measures total hydrolysis (Enzymatic + Spontaneous).
Note: The final DMSO concentration in all wells must be identical (e.g., 5% v/v) to prevent solvent-induced variations in enzyme kinetics.
Microplate Reader Configuration
Continuous kinetic monitoring is vastly superior to endpoint assays because it guarantees that rate calculations are derived exclusively from the linear steady-state phase of the reaction[3].
Configure the microplate reader with the following parameters:
Read Mode: Kinetic (Absorbance)
Wavelength: 410 nm
Temperature: 37°C (Optimal for most mammalian and microbial esterases; ensure the plate is pre-warmed).
Read Interval: Every 30 seconds.
Total Duration: 30 minutes.
Agitation: 3 seconds of orbital shaking prior to the first read to ensure homogenous mixing of the hydrophobic substrate.
Fig 2. Step-by-step microplate reader workflow for continuous kinetic monitoring.
Data Analysis and Kinetic Troubleshooting
To calculate the true initial velocity (
), plot the absorbance at 410 nm against time (in minutes).
Identify the linear portion of the curve (typically the first 2 to 5 minutes).
Calculate the slope (
) for both the Active Reaction and the Spontaneous Hydrolysis wells.
Subtract the spontaneous rate from the active rate to yield the true enzymatic
.
Convert
to concentration () using the molar extinction coefficient of 2-methoxy-5-nitrophenolate (determined via a standard curve under identical buffer conditions).
Table 2: Expected Kinetic Parameters and Troubleshooting Rationale
Parameter / Observation
Expected Outcome
Mechanistic Rationale
Initial Velocity ()
Linear increase in Abs at 410 nm.
Represents the steady-state formation of the 2-methoxy-5-nitrophenolate anion.
High Background Absorbance
Elevated baseline in Spontaneous Hydrolysis wells at T=0.
Substrate has degraded during storage. Moisture in DMSO causes premature ester hydrolysis. Prepare fresh stock in anhydrous DMSO.
Non-linear Kinetics
Curve flattens prematurely (< 5 minutes).
Indicates substrate depletion or product inhibition. Dilute the enzyme concentration to extend the linear phase.
Low Signal-to-Noise
Minimal change in absorbance despite active enzyme.
Buffer pH is too low (< 8.0), causing protonation of the phenolate and suppressing the 410 nm chromophore.
References
Gilham, D., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139-147. URL: [Link]
Hidalgo, M. E., De la Rosa, C., Carrasco, H., Cardona, W., Gallardo, C., & Espinoza, L. (2009). Antioxidant capacity of eugenol derivatives. Química Nova, 32(6), 1467-1470. URL: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. PubChem. URL: [Link]
Improving solubility of 2-methoxy-5-nitrophenyl acetate in assay media
Topic: Optimization of Solubility & Stability in Assay Media Document ID: TS-MNPA-001 | Version: 2.4 | Status: Active Executive Summary: The Solubility-Stability Paradox 2-Methoxy-5-nitrophenyl acetate (MNPA) is a specia...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Solubility & Stability in Assay Media
Document ID: TS-MNPA-001 | Version: 2.4 | Status: Active
Executive Summary: The Solubility-Stability Paradox
2-Methoxy-5-nitrophenyl acetate (MNPA) is a specialized chromogenic substrate used primarily to assay esterase and lipase activity. Upon enzymatic hydrolysis, it releases 2-methoxy-5-nitrophenol , a yellow chromophore detectable at 405 nm (or 347 nm at isosbestic points).
The Core Challenge: Users frequently encounter a "Solubility-Stability Paradox."
Solubility: MNPA is highly lipophilic (hydrophobic). It requires organic co-solvents to dissolve.
Stability: It contains an ester linkage susceptible to spontaneous chemical hydrolysis (autolysis) in aqueous buffers, particularly at pH > 7.5.
This guide provides a validated system to solubilize MNPA without triggering precipitation ("crashing out") or excessive background noise from autolysis.
Critical Protocol: The "Sequential Dilution" Method
Directly adding a high-concentration DMSO stock to an aqueous buffer often causes immediate, microscopic precipitation that ruins assay reproducibility. Use this sequential approach instead.
Phase A: Stock Preparation (The "Master Stock")
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is superior to ethanol/methanol due to lower volatility and better solubilizing power for this specific ester.
Concentration: Prepare a 100 mM Master Stock.
Storage: Store in small aliquots at -20°C, desiccated. Avoid repeated freeze-thaw cycles.
Phase B: The Intermediate Dilution (The "Bridge")
Concept: Create a "Bridge Solution" that lowers the hydrophobicity gap between the pure organic stock and the aqueous buffer.
Step 1: Dilute the Master Stock 1:10 into a compatible solvent/surfactant mix (e.g., 50% DMSO / 50% Buffer OR 10% Triton X-100).
Step 2: Vortex immediately. This creates a stable intermediate that is less likely to shock-precipitate when added to the final well.
Phase C: Final Assay Assembly
Order of Addition:
Assay Buffer (pH 6.5 - 7.5 recommended to minimize autolysis).
Start Reaction: Add the Intermediate Dilution (Phase B) to the well.
Final Solvent Concentration: Ensure final DMSO concentration is < 5% (v/v) to prevent enzyme denaturation.
Visualizing the Solubilization Pathway
The following diagram illustrates the failure mode ("Crash Out") versus the correct "Sequential Dilution" pathway.
Figure 1: Comparison of direct addition (leading to precipitation) vs. the sequential dilution strategy.
Troubleshooting & FAQs
Category: Solubility & Precipitation
Q: My assay buffer turns cloudy immediately after adding the substrate. Why?
Diagnosis: This is the "Crash-Out" effect. You likely added a highly hydrophobic stock (100% DMSO) directly into a high-ionic-strength aqueous buffer. The water molecules "squeeze" the hydrophobic MNPA out of solution before it can disperse.
Fix: Adopt the Intermediate Dilution method described above. Alternatively, add a non-ionic surfactant like Triton X-100 (0.01% - 0.1%) or Tween-20 to your assay buffer before adding the substrate. These form micelles that sequester the hydrophobic substrate, keeping it in solution [1].
Q: Can I use Ethanol instead of DMSO?
Analysis: Ethanol is a viable alternative, but DMSO is preferred.
Reasoning: MNPA has higher solubility in DMSO. Furthermore, ethanol is volatile; evaporation during plate setup can change substrate concentration. If you must use ethanol, ensure caps are tight and work quickly.
Category: Stability (Spontaneous Hydrolysis)
Q: Even without enzyme, my "Blank" wells turn yellow over 20 minutes. Is my reagent bad?
Diagnosis: This is Autolysis (Chemical Hydrolysis). Phenyl acetates are chemically unstable at alkaline pH.
Fix:
Check pH: Lower your assay pH to 6.5–7.0 if your enzyme remains active there. Hydrolysis rates increase exponentially above pH 7.5 [2].
Temperature: If possible, run the assay at 25°C instead of 37°C. Autolysis is temperature-dependent.
Freshness: Never store diluted substrate. Make the "Bridge Solution" immediately before use.
Category: Detection & Signal
Q: What is the correct wavelength? I see references for 347 nm and 405 nm.
Technical Insight: The product, 2-methoxy-5-nitrophenol, has a pKa value.
At pH > 7.5 (Ionized): It absorbs strongly at 405-420 nm (bright yellow).
At pH < 6.0 (Protonated): The absorbance peak shifts.
Isosbestic Point: ~347 nm is the isosbestic point where absorbance is pH-independent [3].
Recommendation: If your assay is at pH 7.0+, use 405 nm for maximum sensitivity. If you are performing a continuous assay across varying pH levels, use 347 nm to avoid artifacts caused by the product's ionization state.
Comparative Data: Solubilizing Agents
The table below summarizes the compatibility of common solubilizers with MNPA assays.
Solubilizer
Rec. Final Conc.
Pros
Cons
DMSO
1% - 5%
Excellent solvency; Miscible with water.
High concentrations (>10%) can inhibit some enzymes.
Triton X-100
0.01% - 0.1%
Prevents micro-precipitation; Stabilizes signal.
Can cause bubbling; May interfere with lipase specificity.
Cyclodextrins (HP-β-CD)
0.5% - 2%
"Encapsulates" substrate; Highly stable.
Expensive; Can technically inhibit the reaction if the substrate binds too tightly [4].
Troubleshooting high background absorbance in 2-methoxy-5-nitrophenyl acetate assays
Welcome to the Application Support Center. 2-methoxy-5-nitrophenyl acetate (MNPA) is a highly sensitive chromogenic substrate used to quantify esterase and lipase activity.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. 2-methoxy-5-nitrophenyl acetate (MNPA) is a highly sensitive chromogenic substrate used to quantify esterase and lipase activity. Upon enzymatic cleavage, it releases 2-methoxy-5-nitrophenol, which yields a strong absorbance signal in the visible range (typically measured at 400–405 nm).
However, the inherent chemical instability of the ester bond makes MNPA highly susceptible to non-enzymatic cleavage. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand the causality behind, and eliminate high background absorbance in your workflows.
Diagnostic Workflow
Before adjusting your protocol, use the logical workflow below to isolate whether your background signal is originating from reagent degradation or assay buffer incompatibility.
Diagnostic workflow for isolating the source of high background in MNPA assays.
Q1: Why is the baseline absorbance already high the exact moment I add the MNPA substrate to my blank?
Causality: An immediate high background (at Time = 0) indicates that the substrate has already hydrolyzed inside your stock vial, meaning free 2-methoxy-5-nitrophenol is present before the assay even begins. Nitrophenyl acetates are highly prone to spontaneous hydrolysis when exposed to moisture[1]. If your stock was prepared in standard, hygroscopic DMSO or Ethanol that has absorbed atmospheric water, or subjected to repeated freeze-thaw cycles, the ester bond will pre-cleave.
Solution: Always prepare MNPA stocks in strictly anhydrous DMSO or absolute ethanol. Aliquot the stock immediately into single-use vials to prevent moisture introduction during repeated openings, and store desiccated at -20°C.
Q2: My no-enzyme control starts clear but shows a steady, linear increase in absorbance over time. How do I stop this?
Causality: You are observing spontaneous chemical hydrolysis. The ester bond in MNPA is highly electrophilic. If your assay buffer has a pH > 7.5, the increased concentration of hydroxide ions accelerates base-catalyzed hydrolysis. More critically, if you are using buffers with primary amines (like Tris) or imidazole, these molecules act as nucleophiles. They directly attack the acetate group of the substrate, forming an unstable intermediate that rapidly releases the yellow nitrophenolate chromophore[2][3].
Solution: Switch to a non-nucleophilic buffer system such as Sodium Phosphate or HEPES[1]. Additionally, optimize your assay pH to the lowest acceptable threshold for your target enzyme (ideally between pH 7.0 and 7.5) to minimize base-catalyzed cleavage.
Q3: I added Bovine Serum Albumin (BSA) to my buffer to stabilize my purified esterase, but the background kinetics skyrocketed. Why?
Causality: Serum albumins (both BSA and HSA) possess intrinsic "pseudo-esterase" activity. The Tyrosine-411 (Tyr411) residue residing in the hydrophobic binding pocket of albumin acts as a potent nucleophile. It rapidly attacks nitrophenyl acetates, becoming transiently acetylated and releasing the nitrophenolate ion into the solution[3][4].
Solution: Never use BSA or HSA as a blocking agent or carrier protein in nitrophenyl acetate-based assays. If a stabilizer is required to prevent your enzyme from adhering to the microplate walls, substitute it with a non-catalytic alternative such as PEG-8000 or a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
Quantitative Impact of Buffer Selection
The table below summarizes the expected spontaneous hydrolysis behavior of nitrophenyl acetate derivatives across common assay conditions. Use this to guide your buffer selection.
To guarantee the integrity of your data, you must decouple substrate degradation from buffer interference. Implement this self-validating protocol before running your biological samples.
Step 1: Reagent Preparation
Prepare a 10 mM stock solution of MNPA in anhydrous DMSO. Protect the vial from ambient light.
Prepare your optimized assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).
Place the microplate from Step 2 back into the reader.
Record the absorbance at 405 nm every 1 minute for 15 minutes at your desired assay temperature (e.g., 25°C).
Validation: Calculate the slope (
A/min). A stable, non-nucleophilic buffer at pH 7.4 should yield a near-flat baseline (A/min < 0.005). If the slope is steep, verify your buffer pH and ensure no nucleophilic additives (like BSA or Tris) are present.
Step 4: Enzymatic Assay & Blank Subtraction
Once the substrate and buffer are validated, proceed with your enzyme samples.
Critical: Always run a parallel "No-Enzyme Blank" (Buffer + MNPA) alongside your experimental wells. Subtract the kinetic slope of this blank from the kinetic slope of your "Enzyme + MNPA" wells to calculate the true specific enzymatic activity[1].
References
Effect of spontaneous hydrolysis of p-nitrophenylacetate in aqueous solutions on kinetic characteristics of carbonic anhydrase
ResearchGate[Link]
Pseudo-esterase Activity of Human Albumin: SLOW TURNOVER ON TYROSINE 411 AND STABLE ACETYLATION OF 82 RESIDUES INCLUDING 59 LYSINES
National Center for Biotechnology Information (PMC)[Link]
Plastic Enzyme Activity Screening Based on 4-pNPA
iGEM Wiki[Link]
Beyond esterase-like activity of serum albumin. Histidine-(nitro)phenol radical formation in conversion cascade of p-nitrophenyl acetate and the role of infrared light.
arXiv.org[Link]
As a labile ester derivative, 2-methoxy-5-nitrophenyl acetate (MNPA) requires strict environmental controls.[1] Its primary degradation pathway is hydrolysis , driven by moisture and catalyzed by temperature and light. The nitro group adds a layer of photosensitivity, while the ester linkage is susceptible to spontaneous cleavage, releasing acetic acid and the parent nitrophenol.[1]
Optimal Storage Conditions
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term)2-8°C (Active use < 1 week)
Low temperatures kinetically inhibit the nucleophilic attack of water on the carbonyl carbon, significantly slowing hydrolysis rates [1].[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces atmospheric moisture and oxygen.[1] Oxygen is less critical than moisture, but inert gas ensures a dry environment.
Container
Amber Glass with PTFE-lined cap
Amber glass blocks UV/blue light that can excite the nitro group.[1] PTFE liners prevent leaching and ensure a hermetic seal against humidity.[1]
Desiccation
Required
A desiccant packet (silica gel) within the secondary container captures trapped moisture that enters during opening/closing.[1]
Troubleshooting & Diagnostics (FAQ)
This section addresses specific anomalies you may observe. These diagnostics act as a self-validating system to verify compound integrity before you commit valuable samples to an experiment.[1]
Q1: The compound has turned from off-white to a distinct yellow/orange. Is it still usable?
Verdict:Likely Degraded.Mechanism: Pure MNPA is typically a white to pale yellow crystalline solid.[1] A deepening yellow or orange color indicates the presence of 2-methoxy-5-nitrophenol (the hydrolysis product).[1] Nitrophenols are chromogenic; their presence is a visual indicator of ester bond cleavage.[1][3]
Action: Check the melting point. Pure MNPA melts at 99–100°C [2].[1][4] A depressed or broad melting range (e.g., 90–95°C) confirms significant degradation. Recrystallization (ethanol/water) may be attempted, but for sensitive kinetics assays, discard the lot.[1]
Q2: I detect a faint vinegar-like odor when opening the vial.
Verdict:Hydrolysis Confirmed.Mechanism: The hydrolysis of the acetate group releases acetic acid as a byproduct.[1] Even trace amounts of acetic acid are detectable by smell (threshold ~1 ppm).[1]
Action: If the smell is strong, the degradation is advanced. If faint, the compound may still be ~95% pure, but you must verify with H-NMR or TLC before use.[1]
Q3: The solid has clumped into a sticky mass.
Verdict:Moisture Contamination.Mechanism: Hygroscopic absorption lowers the glass transition temperature and facilitates surface hydrolysis.[1] The resulting mixture of phenol and acid depresses the melting point, creating a "melted" or sticky appearance.[1]
Action: Do not use. Clumping indicates water ingress, meaning the remaining solid is likely heterogeneous.[1]
Handling Protocols: The "Thaw Cycle"
The most critical moment for compound stability is the transition from cold storage to the benchtop.[1] Improper warming causes condensation , which introduces water directly into the vial.
Protocol: Safe Retrieval from -20°C
Remove the secondary container (box/bag) from the freezer.
Wait 30–45 minutes before opening. The vial must reach room temperature (20–25°C).
Why? If the glass is colder than the dew point of the room air, water will instantly condense on the solid when opened.[1]
Open in a fume hood or low-humidity environment.
Aliquot the necessary amount rapidly.
Purge the headspace with Argon or Nitrogen if available.
Reseal tightly with Parafilm over the cap junction.
Visualizing the Science
Diagram 1: Degradation Pathway (Hydrolysis)
This diagram illustrates the chemical breakdown you are trying to prevent.[1] The "Yellowing" is caused by the accumulation of the Nitrophenol product.[1]
Caption: Spontaneous hydrolysis pathway. The appearance of yellow color (Phenol) and vinegar odor (Acid) serves as a visual/olfactory quality check.[1]
Diagram 2: The "No-Condensation" Handling Workflow
A logic gate for researchers to ensure they do not compromise the stock during retrieval.[1]
Caption: Workflow to prevent moisture ingress. Skipping the "Wait" step is the #1 cause of batch degradation.[1]
References
PubChem. (n.d.).[1] 2-Methoxy-5-nitrophenol, acetate | C9H9NO5.[1] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]
Technical Support Center: Surfactant Selection & Troubleshooting for 2-Methoxy-5-Nitrophenyl Acetate Lipase Assays
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing lipase and esterase assays using the advanced substrate 2-methoxy-5-nitrophenyl acetate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing lipase and esterase assays using the advanced substrate 2-methoxy-5-nitrophenyl acetate . Because lipases require a highly specific biphasic environment to function, selecting the correct surfactant is not just a matter of solubility—it is the fundamental driver of enzymatic activation.
Part 1: Core Principles & FAQs
Q1: Why is surfactant selection so critical for 2-methoxy-5-nitrophenyl acetate compared to standard aqueous substrates?A1: Lipases are unique hydrolases because their catalytic activity relies on a mechanism called "interfacial activation" [3]. In a purely aqueous environment, the enzyme's active site is physically blocked by a helical "lid" domain. When a hydrophobic-hydrophilic interface is introduced via a surfactant emulsion, this lid undergoes a conformational shift, exposing the catalytic triad. 2-methoxy-5-nitrophenyl acetate is highly hydrophobic; without the correct surfactant to form stable micelles, the substrate aggregates. This prevents enzyme access and leads to artificially low or undetectable activity readings [1].
Q2: How do non-ionic surfactants differ mechanistically from ionic ones in this assay?A2: Non-ionic surfactants (e.g., Triton X-100, Tween 20) possess low Hydrophilic-Lipophilic Balance (HLB) values. They form stable microemulsions that solubilize the substrate while maintaining the structural integrity of the enzyme [4]. In contrast, strong ionic surfactants like Sodium Dodecyl Sulfate (SDS) bind directly to the protein backbone. This induces severe conformational changes in the active site, resulting in the near-total denaturation and inhibition of lipolytic activity [3].
Q3: Why do we measure the reaction specifically at 410 nm?A3: The enzymatic hydrolysis of the acetate ester releases the 2-methoxy-5-nitrophenol leaving group. In a slightly alkaline buffer (pH 7.5–8.0), this molecule is deprotonated into its phenolate ion form, which exhibits a strong, distinct absorbance peak at approximately 410 nm [2].
Part 2: Surfactant Performance & Selection Matrix
To facilitate rapid assay development, we have synthesized quantitative performance data for common surfactants used in nitrophenyl acetate-based lipase assays [3, 4, 5].
Surfactant
Chemical Type
Optimal Conc.
Relative Lipase Activity (%)
Mechanistic Effect on Assay System
None (Control)
N/A
N/A
100%
Poor substrate solubility; high variance.
Triton X-100
Non-ionic
0.1% - 1.0%
106% - 237%
Excellent micelle formation; promotes interfacial activation without denaturation.
Tween 20 / 80
Non-ionic
0.5% - 1.0%
139% - 281%
Strong emulsifier; however, can sometimes act as a competitive substrate for certain non-specific esterases.
CHAPS
Zwitterionic
0.1% - 0.5%
~95% - 110%
Mild and non-denaturing; excellent for maintaining native enzyme conformation, though cost-prohibitive for high-throughput.
SDS
Anionic
>0.1%
< 22%
Severe competitive inhibition and protein denaturation; disrupts the active site lid domain.
Part 3: Troubleshooting Guide
Issue: High background absorbance before the enzyme is even added.
Cause: Chemical auto-hydrolysis. High concentrations of certain surfactants or highly alkaline pH (>8.5) can chemically strip the acetate group from 2-methoxy-5-nitrophenyl acetate without an enzyme present.
Solution: Lower the surfactant concentration to just above its Critical Micelle Concentration (CMC). Ensure your buffer pH is strictly controlled at 7.5–8.0.
Issue: Rapid precipitation or cloudiness in the assay well.
Cause: Incomplete micellization. The substrate was likely added directly to the aqueous buffer without proper pre-emulsification.
Solution: Dissolve the substrate in a miscible organic carrier solvent (like pure acetonitrile) first, then inject it rapidly into the surfactant-containing buffer under vigorous vortexing.
Issue: Zero or near-zero enzymatic activity.
Cause: The enzyme is either denatured by an ionic surfactant (like SDS) or the substrate interface is too tightly packed for the lipase lid to open.
Solution: Follow the logical decision tree below to isolate the variable.
Caption: Logical decision tree for troubleshooting low enzymatic activity via surfactant optimization.
Part 4: Self-Validating Experimental Protocol
To ensure data trustworthiness, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify that the physical chemistry of the emulsion is sound before biological measurements begin.
Phase 1: Reagent Preparation
Substrate Stock: Dissolve 2-methoxy-5-nitrophenyl acetate in anhydrous acetonitrile to a concentration of 5 mM [6].
Causality: Acetonitrile acts as a water-free carrier, preventing spontaneous aqueous hydrolysis during storage and ensuring the substrate remains fully monomeric before emulsification.
Causality: pH 8.0 ensures the released 2-methoxy-5-nitrophenol is fully deprotonated into its highly absorptive phenolate form, maximizing assay sensitivity [2].
Phase 2: Emulsification & System Validation
Emulsification: Mix 1 part Substrate Stock with 99 parts Buffer System. Vortex vigorously for 30 seconds to force the substrate into the hydrophobic cores of the Triton X-100 micelles.
Validation Checkpoint (The Auto-Hydrolysis Control): Measure the absorbance of this emulsion at 410 nm against a pure buffer blank.
Self-Validation Logic: If the OD is >0.05, the surfactant concentration is too high (causing chemical stripping of the acetate group), or the substrate stock has degraded. Do not proceed until this baseline is stable and near zero [1].
Phase 3: Kinetic Reaction
Initiation: Add 10 µL of your Lipase sample to 990 µL of the validated emulsion in a spectrophotometer cuvette or 96-well microplate.
Measurement: Record the increase in absorbance at 410 nm continuously for 10 minutes at 25°C.
Validation Checkpoint (The Positive Control): Run a parallel reaction using a known standard (e.g., commercial Thermomyces lanuginosus lipase).
Self-Validation Logic: This confirms that the emulsion state successfully supports interfacial activation. If the standard works but your sample fails, the issue lies with your specific enzyme, not the assay chemistry.
Caption: Workflow of substrate emulsification and lipase-catalyzed hydrolysis.
References
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. SciELO.
Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI.
Characterization of alkaline lipase from fusarium oxysporum and the effect of different surfactants and detergents on the enzyme activity. SciELO.
Purification and Characterization of Lipase Produced by Leuconostoc mesenteroides Subsp. mesenteroides ATCC 8293 Using an Aqueous Two-Phase System (ATPS) Composed of Triton X-100 and Maltitol. PMC.
Investigation of compatibility of lipase with commercial detergents, surfactants. DergiPark.
Characterization of Lipase isolated from Mangrove Fungi Rhizopus japonicus. International Journal of Advanced Research in Biological Sciences.
Reference Data & Comparative Studies
Validation
Comparative Guide: 2-Methoxy-5-nitrophenyl Acetate vs. p-Nitrophenyl Acetate
This guide provides an in-depth technical comparison between p-Nitrophenyl Acetate (pNPA) , the industry "gold standard" for esterase activity assays, and 2-Methoxy-5-nitrophenyl Acetate (2-M-5-NPA) , a sterically hinder...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between p-Nitrophenyl Acetate (pNPA) , the industry "gold standard" for esterase activity assays, and 2-Methoxy-5-nitrophenyl Acetate (2-M-5-NPA) , a sterically hindered, stabilized structural analog.
Executive Summary: The Stability vs. Sensitivity Trade-off
In drug development and enzymology, the choice of chromogenic substrate dictates the signal-to-noise ratio and the biological relevance of the assay.
p-Nitrophenyl Acetate (pNPA): The high-sensitivity choice. It offers rapid turnover and a strong colorimetric signal (
nm) but suffers from high rates of spontaneous hydrolysis, creating significant background noise in long-duration assays.
2-Methoxy-5-nitrophenyl Acetate (2-M-5-NPA): The high-stability choice. Structurally derived from eugenol/guaiacol scaffolds, this compound introduces steric hindrance (methoxy group) and altered electronic resonance (meta-nitro). It is significantly more resistant to spontaneous hydrolysis but requires enzymes with larger active site pockets or specific steric tolerance.
Best Use Cases:
Use pNPA for: High-throughput screening (HTS) of highly active esterases, rapid kinetic profiling, and crude lysate assays.
Use 2-M-5-NPA for: Probing active site steric constraints (Structure-Activity Relationships), long-incubation assays where pNPA background is prohibitive, and evaluating "hard-to-hydrolyze" esterase variants.
Chemical & Physical Property Analysis[1][2][3][4]
The functional difference between these two substrates lies in the ortho-methoxy substituent and the position of the nitro group .
Feature
p-Nitrophenyl Acetate (pNPA)
2-Methoxy-5-nitrophenyl Acetate
CAS Number
830-03-5
53606-41-0
Molecular Weight
181.15 g/mol
211.17 g/mol
Leaving Group
p-Nitrophenol (pNP)
2-Methoxy-5-nitrophenol (5-Nitroguaiacol)
Nitro Position
Para (4-position) to ester
Meta (5-position) to ester
Steric Hindrance
Low (Planar, accessible)
High (Ortho-methoxy bulk)
Leaving Group pKa
~7.15 (Highly acidic)
~7.5 – 8.3 (Est. less acidic due to meta-nitro)
Detection ()
400–405 nm (Bright Yellow)
~320–350 nm (UV/Pale Yellow)*
Spontaneous Hydrolysis
High ( at pH 8)
Low (Stabilized by sterics)
> Note on Detection: The meta-nitro configuration in 2-M-5-NPA prevents the direct resonance delocalization of the phenolate negative charge onto the nitro group, which is responsible for the intense yellow color of p-nitrophenol. Consequently, 2-M-5-NPA hydrolysis is often monitored in the near-UV range rather than the visible range.
Mechanistic Pathways & Visualization
The hydrolysis of both substrates follows a general base catalysis mechanism (often Serine-Histidine-Aspartate triad in enzymes). However, the rate-limiting step differs due to the steric clash in 2-M-5-NPA.
DOT Diagram: Enzymatic Hydrolysis & Steric Gating
Caption: Comparison of kinetic pathways. The ortho-methoxy group in 2-M-5-NPA introduces a steric barrier during the formation of the Michaelis complex and the tetrahedral intermediate.
Experimental Performance Guide
A. Spontaneous Hydrolysis (Background Noise)
One of the critical failures of pNPA is its instability in alkaline buffers (pH > 7.5), leading to "false positives" or high blank values.
pNPA: The electron-withdrawing nitro group (para) makes the carbonyl carbon highly electrophilic. Water molecules easily attack this carbon even without an enzyme.
2-M-5-NPA: The methoxy group at the 2-position physically shields the carbonyl carbon. Additionally, the nitro group at the 5-position (meta) exerts a weaker electron-withdrawing effect on the ester linkage than the para-nitro group.
Result: 2-M-5-NPA exhibits 2–5x lower spontaneous hydrolysis rates , making it superior for long-term incubations (e.g., 24-hour stability tests).
B. Enzymatic Specificity (The "Filter" Effect)
Researchers use 2-M-5-NPA to differentiate between esterases with "open" vs. "constricted" active sites.
Broad-spectrum Esterases (e.g., Porcine Liver Esterase): Will hydrolyze both, but pNPA rates will be significantly higher (
).
Sterically Sensitive Lipases: May show near-zero activity on 2-M-5-NPA while retaining activity on pNPA, confirming the presence of a narrow substrate tunnel.
Validated Protocols
Protocol A: Standard pNPA Assay (High Sensitivity)
Use for routine activity checks.
Buffer Prep: 50 mM Phosphate Buffer, pH 7.4. (Avoid Tris if possible, as it can act as a nucleophile).
Substrate Stock: Dissolve pNPA in Acetonitrile or Isopropanol to 100 mM.
Critical: Store at -20°C. Discard if solution turns yellow (autohydrolysis).
Reaction Mix:
980 µL Buffer
10 µL Enzyme Sample
10 µL pNPA Stock (Final conc: 1 mM)
Measurement: Kinetic read at 405 nm for 5 minutes.
The Competitive Edge: Advantages of 2-Methoxy-5-Nitrophenyl Acetate (MNPA) in Chromogenic Assays
As a Senior Application Scientist navigating the complexities of drug development and enzyme kinetics, I frequently encounter the limitations of standard biochemical assays. In hydrolase and esterase screening, p-nitroph...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of drug development and enzyme kinetics, I frequently encounter the limitations of standard biochemical assays. In hydrolase and esterase screening, p-nitrophenyl acetate (pNPA) has long been the default chromogenic substrate. However, pNPA often falls short in crude biological matrices due to high spontaneous hydrolysis and spectral overlap with cellular components.
To overcome these bottlenecks, structurally tuned alternatives like 2-methoxy-5-nitrophenyl acetate (MNPA) (CAS: 53606-41-0) have emerged as superior molecular probes. By introducing a methoxy group to the nitrophenyl ring, MNPA fundamentally alters the electronic and steric landscape of the substrate, offering distinct advantages for high-throughput screening and kinetic profiling.
Mechanistic Advantages: The "Why" Behind the Molecule
Do not view substrates merely as color-generating reagents; view them as precisely engineered molecular tools. The superiority of MNPA over traditional substrates is rooted in three fundamental chemical principles:
A. Optical Superiority via Bathochromic Shift
When cleaved by an esterase, MNPA releases 1 (also known as 5-nitroguaiacol)[1]. The addition of the electron-donating methoxy group alters the electronic transitions of the nitrophenolate
-system. While the standard p-nitrophenolate absorbs at ~400 nm, the methoxy-substituted derivative exhibits a bathochromic (red) shift, absorbing at longer wavelengths ( ~420–430 nm)[2].
Causality: Biological lysates contain cytochromes, nucleic acids, and proteins that absorb heavily in the UV and near-UV spectrum (up to 410 nm). Shifting the detection window to 430 nm drastically reduces background noise, exponentially improving the signal-to-noise ratio in crude sample assays.
B. Enhanced Hydrolytic Stability
pNPA is notoriously unstable in aqueous buffers at physiological pH, leading to high background absorbance over time. In MNPA, the resonance (+M) effect of the ortho-methoxy group donates electron density into the aromatic ring.
Causality: This electronic modulation partially neutralizes the strong electron-withdrawing (-I, -M) effect of the nitro group, making the ester carbonyl carbon slightly less electrophilic. Consequently, the ester bond is stabilized against non-enzymatic nucleophilic attack by water or hydroxide ions, resulting in a significantly lower baseline drift during extended kinetic reads[3].
C. Active Site Probing and Steric Discrimination
The methoxy group introduces significant steric bulk adjacent to the ester bond.
Causality: This steric hindrance requires a more accommodating enzyme active site. MNPA acts as a selective probe, differentiating between non-specific, small-pocket esterases and lipases/esterases with larger, more flexible catalytic clefts.
Figure 1: Enzymatic cleavage of MNPA and subsequent resonance stabilization of the chromophore.
Comparative Performance Data
To objectively evaluate MNPA, we must benchmark it against the industry standards. The table below summarizes the quantitative and qualitative differences critical for assay design.
Metric
p-Nitrophenyl acetate (pNPA)
o-Nitrophenyl acetate (oNPA)
2-Methoxy-5-nitrophenyl acetate (MNPA)
Absorbance Max ()
400 - 405 nm
410 - 415 nm
420 - 430 nm
Spontaneous Hydrolysis Rate
High
Very High
Low
Product pKa
~7.15
~7.23
~8.3
Steric Hindrance at Ester Bond
Low
Moderate
High
Primary Application
General esterase activity, rapid screening
Specific hydrolase probing
High-background lysates, active-site mapping
Experimental Protocol: A Self-Validating System
In drug development, an assay is only as good as its controls. The following protocol outlines a continuous spectrophotometric assay for esterase activity using MNPA. Every step is designed as a self-validating system to ensure data integrity.
Step 1: Reagent Preparation
Buffer: 50 mM Tris-HCl, pH 8.0.
Substrate Stock: 10 mM MNPA dissolved in anhydrous DMSO.
Causality Rationale: The pKa of the released 4[4]. Running the assay at pH 8.0 ensures a sufficient proportion of the highly colored phenolate ion is generated while preventing the aggressive base-catalyzed spontaneous hydrolysis seen at pH > 8.5.
Step 2: Parallel Reaction Setup (96-Well Plate)
Set up the following wells to isolate the true enzymatic signal from matrix artifacts:
Substrate Blank: 190 µL Buffer + 10 µL MNPA Stock. (Validates and subtracts the spontaneous hydrolysis rate).
Enzyme Blank: 190 µL Buffer + 10 µL Enzyme Lysate. (Validates and subtracts the intrinsic absorbance of the biological matrix).
Inhibitor Control: 180 µL Buffer + 10 µL Enzyme Lysate (pre-incubated with 1 mM PMSF for 15 mins) + 10 µL MNPA Stock. (Validates that the signal is strictly due to serine hydrolase activity, not non-specific chemical reduction).
Step 3: Kinetic Readout
Procedure: Immediately transfer the plate to a microplate reader. Measure absorbance at 430 nm continuously every 30 seconds for 15 minutes at 37°C.
Causality Rationale: Kinetic (continuous) reads are vastly superior to endpoint reads. They allow you to verify the linearity of the reaction and immediately identify substrate depletion or enzyme aggregation.
Step 4: Data Synthesis
Calculate the initial velocity (
) from the linear portion of the curve ().
Figure 2: Self-validating high-throughput screening workflow for MNPA-based esterase assays.
CAS Common Chemistry. "Phenol, 2-methoxy-5-nitro-, 1-acetate". 1
Institute of Analytical Chemistry, Academy of Sciences of the Czech Republic. "Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry". 2
Frontiers in Environmental Science. "Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight". 4
A Comparative Guide to Esterase Substrates: 2-Methoxy-5-nitrophenyl Acetate and Fluorogenic Alternatives
For researchers, scientists, and drug development professionals engaged in the study of ester-hydrolyzing enzymes, the selection of an appropriate substrate is a critical determinant of experimental success. The ideal su...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the study of ester-hydrolyzing enzymes, the selection of an appropriate substrate is a critical determinant of experimental success. The ideal substrate should not only be specific to the enzyme of interest but also provide a robust and easily quantifiable signal. This guide provides an in-depth comparison between nitrophenyl-based substrates, specifically 2-methoxy-5-nitrophenyl acetate, and the broad class of fluorogenic substrates, offering insights into their mechanisms, applications, and the practical considerations for their use in esterase activity assays.
Section 1: The Profile of 2-Methoxy-5-nitrophenyl Acetate: A Chromogenic Workhorse
2-Methoxy-5-nitrophenyl acetate is an organic compound classified as an acetate ester.[1] Structurally, it is derived from 2-methoxy-5-nitrophenol and serves as a valuable tool in biological research, particularly in studies involving enzyme activity.[1][2] Its utility as an esterase substrate lies in its similarity to the widely used compound, p-nitrophenyl acetate (PNPA), a classical model for studying ester hydrolysis.[3][4]
Mechanism of Action and Detection
The core principle behind the use of 2-methoxy-5-nitrophenyl acetate in an esterase assay is the enzymatic cleavage of its ester bond. An esterase enzyme hydrolyzes the acetate group, releasing the product 2-methoxy-5-nitrophenol.[5] This product is a chromophore, meaning it absorbs light in the visible spectrum.
The detection of the reaction is therefore colorimetric. The hydrolysis product, 2-methoxy-5-nitrophenol (or more specifically, the 2-methoxy-5-nitrophenolate ion under alkaline conditions), imparts a yellow color to the solution. The rate of color formation is directly proportional to the esterase activity and can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 405 nm, using a spectrophotometer or a microplate reader.[1][6] This process is analogous to the hydrolysis of PNPA, which releases the yellow-colored p-nitrophenol.[2][3]
While robust and cost-effective, the chromogenic nature of this assay defines its limitations in terms of sensitivity when compared to fluorescence-based methods.
Section 2: The World of Fluorogenic Substrates: A Leap in Sensitivity
Fluorogenic substrates represent a significant advancement in enzyme assay technology, offering superior sensitivity.[7][8] These molecules are ingeniously designed to be non-fluorescent or weakly fluorescent in their native state. The substrate consists of a fluorophore—a molecule capable of fluorescence—that is chemically masked by an enzyme-specific functional group, such as an acetate or a fatty acid ester.[9][10]
Mechanism of Action and Detection
Upon interaction with the target esterase, the masking group is cleaved, liberating the free fluorophore. This unmasking event triggers a dramatic increase in fluorescence when the molecule is excited by light of a specific wavelength.[11] The emitted light, at a longer wavelength, is then detected by a fluorometer or a fluorescent plate reader.
Commonly used fluorophores for creating esterase substrates include:
4-Methylumbelliferone (MU): Released from substrates like 4-methylumbelliferyl acetate, it emits a strong blue fluorescence.[9]
Resorufin: Provides a red-fluorescent signal.
Fluorescein: Used in substrates like fluorescein diacetate (FDA).
The primary advantage of this method is the high signal-to-noise ratio. Because the initial substrate is non-fluorescent, the background signal is very low, allowing for the detection of minute amounts of enzymatic activity.[11][12]
Section 3: Head-to-Head Comparison: Chromogenic vs. Fluorogenic
The fundamental correlation between 2-methoxy-5-nitrophenyl acetate and fluorogenic substrates is their shared application in measuring esterase activity. Research has demonstrated a strong correlation between the activity measured by nitrophenyl acetates (like PNPA) and fluorogenic substrates (like 4-methylumbelliferyl butyrate), indicating they can often target a similar range of enzymes.[13] However, the choice between them depends critically on the specific requirements of the experiment.
The validity of any comparative study rests on robust and reproducible experimental design. Below are detailed, self-validating protocols for measuring esterase activity using both substrate classes.
General Experimental Workflow
The logical flow for a typical enzyme kinetics experiment is outlined below. This workflow ensures that all necessary components and controls are included for accurate data interpretation.
Caption: General workflow for an in vitro enzyme activity assay.
Protocol 1: Esterase Assay Using 2-Methoxy-5-nitrophenyl Acetate
This protocol is adapted from established methods for p-nitrophenyl acetate and is suitable for purified enzymes or clarified cell lysates.[1][6]
Materials:
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
Substrate Stock Solution: 100 mM 2-methoxy-5-nitrophenyl acetate in anhydrous ethanol or DMSO.
Enzyme Solution: Purified esterase or cell lysate diluted in Assay Buffer.
96-well clear, flat-bottom microplate.
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
Prepare Substrate Working Solution: Dilute the Substrate Stock Solution with Assay Buffer to a final concentration of 1 mM immediately before use.
Set up the Assay Plate:
Test Wells: Add 50 µL of Enzyme Solution.
Negative Control Wells: Add 50 µL of Assay Buffer (without enzyme).
Blank Wells (Substrate Only): Add 50 µL of Assay Buffer.
Pre-incubation: Pre-warm the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
Initiate Reaction: Add 50 µL of the 1 mM Substrate Working Solution to all wells. The final volume will be 100 µL, and the final substrate concentration will be 0.5 mM.
Measure Absorbance: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
Data Analysis:
Subtract the rate of the negative control (spontaneous hydrolysis) from the rate of the test wells.
Calculate the reaction rate (V₀) from the initial linear portion of the absorbance vs. time plot (ΔAbs/min).
Convert the rate to µmol/min/mg using the molar extinction coefficient of 2-methoxy-5-nitrophenol under the assay conditions.
Protocol 2: Esterase Assay Using a Fluorogenic Substrate (4-Methylumbelliferyl Acetate)
This protocol is designed for high-sensitivity detection and is ideal for samples with low enzyme concentrations.[9][15]
Materials:
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
Substrate Stock Solution: 10 mM 4-methylumbelliferyl acetate (4-MUA) in DMSO.
Stop Solution: 0.2 M Sodium Carbonate, pH ~10.5 (This enhances the fluorescence of the 4-MU product).
Enzyme Solution: Purified esterase or cell lysate diluted in Assay Buffer.
4-Methylumbelliferone (4-MU) standard for calibration curve.
Procedure:
Prepare Standard Curve: Create a series of dilutions of the 4-MU standard in Assay Buffer (e.g., from 0 to 10 µM).
Prepare Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution with Assay Buffer to a final concentration of 200 µM.
Set up the Assay Plate:
Test Wells: Add 50 µL of Enzyme Solution.
Negative Control Wells: Add 50 µL of Assay Buffer.
Pre-incubation: Pre-warm the plate at the desired assay temperature for 5 minutes.
Initiate Reaction: Add 50 µL of the 200 µM Substrate Working Solution to all wells. The final substrate concentration will be 100 µM.
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at the assay temperature. The optimal time should be determined empirically to ensure the reaction remains in the linear range.
Stop Reaction: Add 100 µL of Stop Solution to all wells.
Measure Fluorescence: Read the fluorescence in the microplate reader using the appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the fluorescence of the negative control wells from the test wells.
Use the 4-MU standard curve to convert the fluorescence units (RFU) into the concentration (µM) of the product formed.
Calculate the enzyme activity based on the amount of product formed during the incubation time.
Section 5: Making an Informed Decision: Which Substrate for Which Application?
Choose 2-Methoxy-5-nitrophenyl Acetate or similar chromogenic substrates when:
High enzyme concentrations are expected, such as with purified enzyme preparations.
Cost is a primary consideration.
A basic spectrophotometer or absorbance reader is the only available instrumentation.
The sample matrix contains interfering fluorescent compounds .
The goal is a routine, straightforward activity check rather than highly sensitive quantification.
Choose a fluorogenic substrate when:
High sensitivity is paramount, for example, when detecting trace enzyme activity in complex biological samples like cell lysates or culture supernatants.[10]
The experiment is a high-throughput screen (HTS) for enzyme inhibitors or activators, where speed and sensitivity are critical.[14]
The assay needs to be miniaturized to conserve reagents and samples.
Real-time monitoring of very low activity is required.[11]
Conclusion
Both 2-methoxy-5-nitrophenyl acetate and fluorogenic substrates are powerful tools for the study of esterase activity. They are correlated not by chemical structure or detection modality, but by their common purpose. 2-methoxy-5-nitrophenyl acetate, as a chromogenic substrate, offers a reliable, cost-effective method for routine assays where enzyme concentrations are not a limiting factor. In contrast, fluorogenic substrates provide a significant leap in sensitivity, enabling researchers to probe enzymatic processes with much greater precision, particularly in demanding applications like high-throughput screening and the analysis of complex biological systems. The ultimate choice rests on a careful consideration of the experimental goals, sample type, and available instrumentation, ensuring the generation of accurate and meaningful data.
References
PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). 2-Methoxy-5-nitrophenol, acetate. NIST Chemistry WebBook. Retrieved from [Link]
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical and Bioanalytical Chemistry.
Lee, Y. E., et al. (1993). Purification and characterization of two thermostable acetyl xylan esterases from Thermoanaerobacterium sp. strain JW/SL-YS485. Applied and Environmental Microbiology, 59(12), 4364-4370. Retrieved from [Link]
Lam, N., et al. (2021). High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development. ResearchGate. Retrieved from [Link]
Chandrasekar, S., & Piper, D. R. (2024). Aurora: a fluorescent deoxyribozyme for high-throughput screening. Nucleic Acids Research. Retrieved from [Link]
Li, G., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(20), 7578. Retrieved from [Link]
Zhang, R., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35068. Retrieved from [Link]
Ziervogel, K., et al. (2022). Hydrolysis of Methylumbeliferyl Substrate Proxies for Esterase Activities as Indicator for Microbial Oil Degradation in the Ocean: Evidence from Observations in the Aftermath of the Deepwater Horizon Oil Spill (Gulf of Mexico). Microorganisms, 10(5), 896. Retrieved from [Link]
Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. Retrieved from [Link]
Turner BioSystems. (n.d.). 4-methylumbelliferone. Application Note. Retrieved from [Link]
Zhang, X., et al. (2024). Advances in Droplet-Based Microfluidic High-Throughput Screening of Engineered Strains and Enzymes Based on Ultraviolet, Visible, and Fluorescent Spectroscopy. Biosensors, 14(1), 16. Retrieved from [Link]
Wade, A. N., et al. (2021). Differences in larval pesticide tolerance and esterase activity across honey bee (Apis mellifera) stocks. ResearchGate. Retrieved from [Link]
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. Retrieved from [Link]
Reproducibility of Kinetic Data using 2-Methoxy-5-nitrophenyl Acetate
This guide outlines the technical superiority and experimental application of 2-methoxy-5-nitrophenyl acetate (MNP-Acetate) as a high-fidelity alternative to the traditional p-nitrophenyl acetate (pNPA) for esterase and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical superiority and experimental application of 2-methoxy-5-nitrophenyl acetate (MNP-Acetate) as a high-fidelity alternative to the traditional p-nitrophenyl acetate (pNPA) for esterase and lipase kinetics.
A Technical Comparison & Application Guide
The Reproducibility Challenge in Esterase Kinetics
In quantitative enzymology, the "gold standard" substrate, p-nitrophenyl acetate (pNPA) , suffers from a critical flaw: high spontaneous hydrolysis . At physiological pH (7.4) and alkaline conditions favored by many esterases, pNPA degrades rapidly even in the absence of enzyme. This creates a high "background noise" (non-enzymatic rate,
) that masks low-activity enzymes and ruins Z' factors in high-throughput screening.
The Solution:2-Methoxy-5-nitrophenyl acetate (MNP-Acetate) .
By introducing a methoxy group at the ortho position of the leaving group, the electronic properties of the ester bond are modulated. This modification significantly reduces chemical instability while shifting the detection wavelength to the red spectrum, avoiding interference from biological compounds that absorb at 405 nm.
Technical Comparison: MNP-Acetate vs. pNPA
The following table contrasts the physicochemical properties that directly impact assay reproducibility.
Feature
p-Nitrophenyl Acetate (pNPA)
2-Methoxy-5-nitrophenyl Acetate (MNP-Acetate)
Impact on Data Quality
Leaving Group
p-Nitrophenol
2-Methoxy-5-nitrophenol (5-Nitroguaiacol)
MNP is the chromophore.
(Detection)
405 nm (Yellow)
505 nm (Red) (at alkaline pH)
Red shift reduces interference from plasma/media.
Leaving Group pKa
~7.15
~8.3
Higher pKa implies a more stable ester bond.
Spontaneous Hydrolysis
High (Significant background)
Low (Superior stability)
Increases signal-to-noise (S/N) ratio.
Solubility
Moderate in aqueous buffer
Lower (Requires DMSO/MeOH co-solvent)
Requires precise solvent controls.
Mechanistic Insight
The increased stability of MNP-Acetate arises from the electron-donating effect of the methoxy group, which destabilizes the developing negative charge on the phenolate leaving group relative to pNPA. This makes the ester carbon less electrophilic to water (background hydrolysis) but still susceptible to the specific catalytic triad of the enzyme.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the enzymatic hydrolysis mechanism and the subsequent colorimetric shift.
Figure 1: Reaction scheme showing the enzymatic hydrolysis of MNP-Acetate and the pH-dependent ionization of the chromogenic leaving group.
Validated Experimental Protocol
To ensure reproducibility, this protocol includes a mandatory "Spontaneous Hydrolysis Correction" step.
Reagents
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (Note: pH 8.0 is chosen to approach the pKa of the leaving group for better signal).
Substrate Stock: 100 mM MNP-Acetate in anhydrous DMSO. Store at -20°C in aliquots to prevent freeze-thaw degradation.
Enzyme: Esterase/Lipase of interest (e.g., PLE, CRL).
Step-by-Step Methodology
Phase 1: The Standard Curve (Critical for Quantification)
Because the extinction coefficient (
) can vary with buffer pH and composition, you must generate a standard curve for 2-methoxy-5-nitrophenol.
Prepare a 10 mM stock of 2-methoxy-5-nitrophenol (the product) in DMSO.
Dilute into Assay Buffer to create concentrations: 0, 10, 20, 50, 100, 200 µM.
Measure Absorbance at 505 nm .
Calculate the slope (
) in .
Phase 2: Kinetic Assay
Enzyme Prep: Dilute enzyme in Assay Buffer to 2x desired final concentration.
Substrate Prep: Dilute MNP-Acetate stock into Assay Buffer to 2x concentrations (e.g., range 0.1 mM to 5 mM). Ensure final DMSO < 5%.
Measurement: Immediately monitor Absorbance at 505 nm in kinetic mode (read every 30s for 20 mins) at 25°C or 37°C.
Phase 3: Data Processing
To determine the true enzymatic rate (
), subtract the slope of the blank wells from the sample wells:
Reproducibility Metrics: Z' Factor Analysis
For researchers validating this assay for High-Throughput Screening (HTS), the Z' factor indicates the robustness of the assay window. MNP-Acetate typically yields a higher Z' than pNPA due to lower signal variance (
) in the negative controls.
Calculation:
: Mean signal of fully active enzyme.
: Mean signal of buffer-only control (Spontaneous hydrolysis).
Target: A Z' > 0.5 is excellent. MNP-Acetate often upgrades marginal pNPA assays (Z' ~0.4) to robust assays (Z' > 0.6) by stabilizing
.
References
Chemical Properties of 2-Methoxy-5-nitrophenol:
PubChem. (2025).[1] 2-Methoxy-5-nitrophenol (CID 69471).
[Link][1]
Goddard, J.P., & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322.
Comparative Hydrolysis Kinetics:
Helier Scientific. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase.
[Link] (Referenced for spectral properties of MNP derivatives).
Serjeant, E.P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23.
Optimizing Lipase Detection: A Sensitivity Comparison of p-Nitrophenyl Esters
Accurate quantification of lipase activity is paramount in drug development, particularly for therapies targeting metabolic disorders, obesity, and pancreatic dysfunction. Spectrophotometric assays utilizing p-nitropheny...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate quantification of lipase activity is paramount in drug development, particularly for therapies targeting metabolic disorders, obesity, and pancreatic dysfunction. Spectrophotometric assays utilizing p-nitrophenyl (pNP) esters are the industry standard due to their high-throughput compatibility and rapid colorimetric readout[1].
However, lipases exhibit profound substrate specificity based on acyl chain length. Selecting the incorrect pNP ester can lead to false positives (cross-reactivity with non-lipolytic esterases) or false negatives (poor emulsion kinetics). This guide objectively compares the sensitivity, kinetic parameters, and mechanistic suitability of various pNP esters to help researchers optimize their detection workflows.
Mechanistic Causality: Chain Length and Interfacial Activation
To design a robust assay, one must understand the fundamental biochemical difference between esterases (EC 3.1.1.1) and true lipases (EC 3.1.1.3). While both are serine hydrolases, true lipases require interfacial activation —a conformational change (often the displacement of a structural "lid" over the active site) triggered only when the enzyme contacts a lipid-water interface[2].
Short-Chain Esters (C2–C8): Substrates like pNP-butyrate (pNPB, C4) are highly water-soluble. They do not form emulsions and are rapidly hydrolyzed by both esterases and lipases in an aqueous phase. While they offer high analytical sensitivity, they possess low specificity for true lipases[3].
Long-Chain Esters (C12–C16): Substrates like pNP-laurate (pNPL, C12) and pNP-palmitate (pNPP, C16) are highly hydrophobic. They require emulsifiers (e.g., Triton X-100) to form stable micelles. This creates the necessary lipid-water interface, ensuring high specificity for true lipases, though absolute reaction velocities may be limited by mass transfer within the emulsion[2][4].
Mechanism of pNP-ester hydrolysis via lipase interfacial activation.
Sensitivity Comparison & Kinetic Data
The choice of substrate directly impacts the Michaelis constant (
) and maximum velocity (). The table below synthesizes kinetic data across different microbial lipases to illustrate how chain length influences assay sensitivity.
Note: A lower
indicates higher enzyme affinity, while a higher indicates greater maximum catalytic turnover.
Data Synthesis Insight: For researchers screening novel biological samples, pNP-Laurate (C12) often provides the optimal thermodynamic balance. It is sufficiently hydrophobic to trigger interfacial activation (ensuring specificity) while maintaining a high enough
to ensure robust signal-to-noise ratios in standard microplate readers[5].
Self-Validating Experimental Protocol
pNP esters are inherently unstable and prone to spontaneous auto-hydrolysis in alkaline environments. Furthermore, crude lysates often contain background absorbance. To ensure scientific integrity, the following protocol is designed as a self-validating system incorporating critical internal checkpoints.
Reagent Preparation
Substrate Stock (20 mM): Dissolve pNP-palmitate or pNP-laurate in an organic solvent mixture of acetonitrile/isopropanol (1:4 v/v). Causality: Long-chain esters will immediately precipitate in water; the organic solvent acts as a carrier to facilitate micelle formation[2].
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.3% Triton X-100 and 0.1% gum arabic. Causality: The emulsifiers stabilize the lipid-water interface. The pH must be strictly maintained above 7.5 because the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
of the released p-nitrophenol is ~7.08; only the anionic p-nitrophenolate form absorbs strongly at 410 nm.
Step-by-Step Workflow
Emulsification: Pre-warm the Assay Buffer to 37°C. Slowly inject the Substrate Stock into the buffer under vigorous vortexing until the solution becomes optically transparent (stable microemulsion)[2].
Validation Checkpoints (Reaction Setup): Set up a 96-well plate with the following parallel conditions:
Turbidity Control: 230 µL Buffer (No Substrate) + 20 µL Enzyme. (Controls for inherent sample absorbance).
Incubation: Incubate at 37°C for 15–30 minutes.
Detection: Measure absorbance at 410 nm.
Advanced Troubleshooting: If your biological sample causes pH fluctuations, measure the absorbance at 347 nm . This is the isosbestic point of p-nitrophenol, where absorbance remains completely independent of pH shifts[6].
Quantification: Subtract the Auto-Hydrolysis Blank and Turbidity Control values from the Test Sample. Calculate specific activity using a standard curve of pure p-nitrophenol.
Self-validating workflow for spectrophotometric lipase detection.
References
Identification and characterization of a new true lipase isolated through metagenomic approach. PMC (NIH). 2
A Comparative Guide to the Validation of a Novel Lipase Assay Using 4-Nitrophenyl Tetradecanoate. Benchchem.4
Uniqueness of Microbial Cutinases in Hydrolysis of p-Nitrophenyl Esters. Journal of Microbiology and Biotechnology. 3
Characterization of a novel subfamily 1.4 lipase from Bacillus licheniformis IBRL-CHS2: Cloning and expression optimization. PMC (NIH). 5
Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. 1
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. 6
Technical Guide: HPLC Purity Evaluation of 2-Methoxy-5-nitrophenyl Acetate (MNPA)
Executive Summary 2-Methoxy-5-nitrophenyl acetate (MNPA) is a specialized chromogenic substrate used primarily in the kinetic characterization of esterases and lipases. While p-nitrophenyl acetate (pNPA) remains the gene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methoxy-5-nitrophenyl acetate (MNPA) is a specialized chromogenic substrate used primarily in the kinetic characterization of esterases and lipases. While p-nitrophenyl acetate (pNPA) remains the generic gold standard, MNPA offers distinct advantages in specific enzyme assays due to the electronic influence of the methoxy substituent.
However, the reliability of kinetic data derived from MNPA is directly proportional to its purity. Spontaneous hydrolysis into 2-methoxy-5-nitrophenol (MNP) is the primary degradation pathway, leading to high background absorbance and skewed
calculations.
This guide provides a validated HPLC protocol to quantify MNPA purity, distinguishing it from its hydrolysis products and synthesis impurities. Unlike generic UV-Vis methods that only measure total absorbance, this chromatographic approach separates the active substrate from the interfering product.
Chemical Context & Comparative Analysis
To understand the analytical requirement, one must compare MNPA with its ubiquitous alternative, pNPA.
MNPA vs. pNPA: The Stability Trade-off
The methoxy group at the ortho position to the phenolic oxygen (in the leaving group) alters the electron density of the aromatic ring.
pNPA: High spontaneous hydrolysis rate at pH > 7.0.
MNPA: The electron-donating methoxy group slightly destabilizes the phenolate anion relative to the nitro-only analog, often resulting in lower spontaneous hydrolysis rates in aqueous buffers. This makes MNPA a superior choice for long-duration assays or assays requiring higher pH stability.
The Degradation Pathway
The primary impurity is the hydrolysis product. In an HPLC context, we are separating a neutral ester (MNPA) from a potentially ionizable phenol (MNP) and acetic acid.
Figure 1: Hydrolysis pathway of MNPA. The accumulation of MNP (Red) is the critical quality attribute to measure.
Methodological Comparison
Why use HPLC over simpler methods?
Feature
UV-Vis Spectrophotometry
Thin Layer Chromatography (TLC)
RP-HPLC (Recommended)
Principle
Total Absorbance ()
Adsorption/Polarity
Hydrophobic Partitioning
Specificity
Low. Cannot distinguish between 5% MNP impurity and active substrate if spectra overlap.
Medium. Qualitative only. Hard to quantify <1% impurity.
High. Baseline separation of Ester vs. Phenol.
Sensitivity
High (for kinetics), Low (for purity).
Low.
High (LOD < 0.1%).
Suitability
Kinetic Assays.
Quick synthesis check.
Purity Certification & QC.
The Optimized HPLC Protocol
This protocol is designed to be self-validating . The separation relies on the significant polarity difference between the ester (hydrophobic) and the phenol (hydrophilic).
Chromatographic Conditions
System: HPLC with UV/Vis or Diode Array Detector (DAD).
Column: C18 (Octadecylsilane), End-capped.
Dimensions: 150 mm x 4.6 mm, 5 µm particle size (Standard) or 100 mm x 2.1 mm, 1.9 µm (UHPLC).
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (
).
Rationale: Acidification (pH ~2-3) is critical . It keeps the phenolic impurity protonated (neutral), improving peak shape and preventing "tailing." It also inhibits on-column hydrolysis of the ester.
Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).
Flow Rate: 1.0 mL/min (Standard HPLC).
Temperature: 25°C or 30°C (Controlled).
Detection:
254 nm: Universal aromatic detection.
320 nm: Specific for the nitro-aromatic moiety (increases specificity against non-nitro impurities).
Gradient Profile
Note: A gradient is preferred over isocratic flow to ensure any highly non-polar synthesis byproducts are eluted.
Time (min)
% Mobile Phase A (Aq/Acid)
% Mobile Phase B (ACN)
Phase Description
0.0
85
15
Equilibration
2.0
85
15
Isocratic Hold (Elute polar salts)
12.0
10
90
Linear Gradient (Elute Ester)
15.0
10
90
Wash
15.1
85
15
Re-equilibration
20.0
85
15
End
Sample Preparation (Crucial Step)
Do not dissolve MNPA in water. It will hydrolyze before injection.
Weigh ~10 mg MNPA.
Dissolve in 10 mL Acetonitrile (anhydrous) .
Filter through 0.22 µm PTFE filter.
Inject immediately.
Experimental Validation & Representative Data
The following data represents typical performance metrics expected when validating this method.
System Suitability Criteria
To ensure the method is trustworthy, the following parameters must be met before running samples:
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
between MNP and MNPA
Ensures baseline separation for accurate integration.
Tailing Factor ()
for both peaks
Indicates no secondary interactions (silanol activity).
% RSD (Area)
(n=5 injections)
Confirms injector/pump precision.
Representative Chromatographic Data
Based on polarity (
) differences: MNP () vs. MNPA ().
Peak 1 (
min):2-Methoxy-5-nitrophenol (Impurity). Elutes early due to the polar hydroxyl group.
Peak 2 (
min):2-Methoxy-5-nitrophenyl acetate (Main Peak). Elutes later due to the hydrophobic ester cap.
Calculation of Purity (% Area):
Troubleshooting & Causality
Use this logic flow to diagnose common issues during analysis.
Figure 2: Troubleshooting logic for MNPA analysis.
Key Mechanistic Insight:
If you observe the impurity peak growing in sequential injections from the same vial, your sample solvent is likely wet. MNPA is an activated ester; it is designed to be labile. Always use anhydrous organic solvents for the stock solution.
References
Comparison of Nitrophenyl Esters
Reference: Um, I. H., et al. (2021).[1] "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate." Canadian Journal of Chemistry.[1]
Relevance: Establishes the baseline hydrolysis kinetics for nitrophenyl esters, valid
HPLC Methodologies for Phenolic Impurities
Reference: Agilent Technologies.[2] (2012).[2][3] "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC."
Relevance: Provides validated conditions (Acidified Water/ACN on C18)
General Stability of Esterase Substrates
Reference: Zhang, J., et al. (2020).
Relevance: Contextualizes the use of nitrophenyl esters in enzymatic assays and the importance of substr
This guide defines the safety architecture for handling 2-methoxy-5-nitrophenyl acetate . While often treated as a generic intermediate, this compound presents a dual-hazard profile: potential energetic instability typical of nitro-aromatics and latent toxicity derived from its hydrolysis product, 2-methoxy-5-nitrophenol .
The protocols below are designed to prevent two specific failure modes: respiratory sensitization from solid dust and dermal absorption of the nitro-aromatic moiety, which can induce methemoglobinemia.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand why the chemical is hazardous. The safety profile of 2-methoxy-5-nitrophenyl acetate is governed by its metabolic and environmental degradation.
The Hydrolysis Risk: Upon contact with mucous membranes or moisture, the ester bond cleaves, releasing 2-methoxy-5-nitrophenol (CAS 636-93-1). This hydrolysis product is a confirmed skin/eye irritant and is harmful if swallowed [1][2].[1][2]
The Nitro Group: Nitro-substituted aromatics are readily absorbed through the skin. Systemic absorption can oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity (cyanosis) [3].
Energetic Potential: While mono-nitro esters are generally stable, they are energetic precursors. Avoid high heat, shock, or friction, particularly when the compound is dry.
Hazard Data Table
Parameter
Specification
Critical Note
Physical State
White Solid
Dust generation is the primary vector of exposure.
Bases catalyze rapid hydrolysis to the toxic phenol.
Personal Protective Equipment (PPE) Protocol
Standard "lab coat and glasses" are insufficient for nitro-aromatics due to the absorption risk. The following PPE system is self-validating: if you cannot perform the task with this gear, the engineering controls (hood/glovebox) are inadequate.
A. Respiratory Protection
Solid Handling (Weighing/Transfer): Use a NIOSH N95 or P100 particulate respirator if weighing outside a containment enclosure. Ideally, weigh inside a Class II Biosafety Cabinet or Chemical Fume Hood .
Solution Handling: If dissolved in volatile solvents (DCM, Ethyl Acetate), work exclusively in a fume hood. Respirators are generally ineffective against solvent vapors unless equipped with specific organic vapor cartridges (black band).
B. Dermal Protection (Gloves)
Dry Solid:Nitrile Rubber (minimum 0.11 mm thickness) .
Reasoning: Nitrile provides excellent resistance to solid particulates.
In Solution (The Critical Variable): The solvent dictates glove choice, not just the solute.
If dissolved in DMSO/Methanol:Double Nitrile (change every 30 mins).
If dissolved in Dichloromethane (DCM):Laminate (Silver Shield/Norfoil) or PVA gloves .
Warning: DCM permeates standard nitrile gloves in <2 minutes, carrying the nitro-compound through the skin [4].
Contraindication: Do not rely on safety glasses with side shields. The hydrolysis product (phenol derivative) is a severe eye irritant; dust ingress behind glasses can cause corneal opacity.
Operational Workflow & Decision Logic
The following diagram illustrates the decision logic for safe handling based on the state of matter.
Figure 1: Decision matrix for selecting PPE based on the physical state of the compound.
Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
Engineering Control: Activate the fume hood. Verify face velocity is >100 fpm.
De-static: Nitro-aromatics can be static-sensitive. Use an anti-static gun or wipe on the weighing spatula and vessel.
Transfer: Weigh the solid into a tared vial.
Technique: Do not use a flat weighing paper; use a weighing boat or funnel to prevent spill/dust spread.
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (to solubilize any dust) followed by soap and water.
Phase 2: Solubilization & Reaction
Solvent Choice: If possible, avoid DCM to reduce permeation risks. Ethyl acetate or DMSO are safer carrier solvents regarding glove permeation.
Addition: Add solvent slowly. The dissolution is generally not exothermic, but always assume potential energy release with nitro compounds.
Sealing: Cap vessels immediately. Nitro-esters can hydrolyze slowly in humid air, releasing the toxic phenol and changing the stoichiometry of your reaction.
Phase 3: Waste & Disposal
Segregation: Segregate waste into "Organic – Toxic/Irritant."
Incompatibility:NEVER mix with strong alkaline waste (NaOH/KOH).
Reason: High pH causes rapid hydrolysis to the nitrophenolate anion, which is deeply colored (yellow/orange) and more water-soluble/bioavailable.
Immediate Action: Drench with water for 15 minutes.[4][7] Soap is essential to remove the lipophilic ester.
Observation: Monitor for 24 hours. If fingertips or lips turn blue (cyanosis), seek immediate medical attention for methemoglobinemia treatment (Methylene Blue is the standard antidote) [3].
Spill Cleanup:
Do NOT use sawdust. (Combustible nitrate/nitro mix risk).